Ethyl 4-isothiocyanatobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294821. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJHUCMCKBDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152879 | |
| Record name | Ethyl 4-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-06-7 | |
| Record name | Benzoic acid, 4-isothiocyanato-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-isothiocyanatobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1205-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-isothiocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-isothiocyanatobenzoate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isothiocyanatobenzoate, with the CAS number 1205-06-7, is an organic compound featuring both an ester and a highly reactive isothiocyanate functional group.[1] This unique structural combination makes it a valuable intermediate in organic synthesis.[1] Its primary utility lies in its role as a building block for more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The electrophilic nature of the isothiocyanate group allows for facile reactions with nucleophiles, enabling the construction of diverse molecular scaffolds.[1][2]
Chemical Structure and Identifiers
The structure of this compound consists of a benzene ring substituted with an ethyl ester group at one end and an isothiocyanate group at the para position.
Key Identifiers:
-
Synonyms: 4-Isothiocyanato-Benzoic Acid Ethyl Ester, 4-Ethoxycarbonylphenyl-Isothiocyanate, Ethyl p-Isothiocyanatobenzoate[1]
-
InChI: 1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3[3][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 207.25 g/mol | [3][5] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 51-59 °C | [6] |
| Boiling Point | 123-127 °C at 1 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
| Purity (Assay) | ≥96.0% to ≥99.0% | [1][6] |
Reactivity and Applications in Drug Development
The isothiocyanate (-N=C=S) functional group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic chemistry.[2] It readily reacts with primary and secondary amines to form thiourea derivatives, with alcohols to yield thiocarbamates, and with thiols to produce dithiocarbamates.[2] These resulting structures are common motifs in biologically active compounds, making this compound a key intermediate in drug discovery.[1]
Caption: General reactivity of this compound with various nucleophiles.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent.[1]
Materials:
-
Ethyl p-aminobenzoate (82.5 g)
-
Toluene (500 ml)
-
N,N-diethylthiocarbamoyl chloride (83.4 g)
-
Concentrated hydrochloric acid (100 ml)
-
Methanol
Procedure:
-
Dissolve ethyl p-aminobenzoate in toluene in a suitable reaction vessel.[7]
-
Add N,N-diethylthiocarbamoyl chloride to the solution.[7]
-
Heat the mixture to reflux and maintain for 8 hours.[7]
-
After the reaction is complete, cool the mixture with an ice bath.[7]
-
Add concentrated hydrochloric acid to the cooled reaction mixture.[7]
-
Separate the toluene layer and wash it with water.[7]
-
Distill off the toluene under reduced pressure.[7]
-
Crystallize the residual oily product from methanol to obtain pure ethyl p-isothiocyanatobenzoate.[7]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
To confirm the structure and purity of the synthesized this compound, standard spectroscopic techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals for the aromatic protons, the quartet for the methylene (-CH₂-) group of the ethyl ester, and the triplet for the methyl (-CH₃) group of the ethyl ester.
-
¹³C NMR: Will display distinct peaks for the carbonyl carbon of the ester, the carbon of the isothiocyanate group, the aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy:
-
A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected around 2000-2200 cm⁻¹.
-
A strong absorption for the carbonyl (C=O) stretch of the ester group will be present around 1700-1730 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol ).[3][5]
-
Analysis of the fragmentation pattern can further confirm the structure.
Safety Information
This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[8] It is harmful if swallowed or in contact with skin.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] Store in a cool, well-ventilated area.[1]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxycarbonylphenyl isothiocyanate | 1205-06-7 [sigmaaldrich.com]
- 5. This compound | CAS [matrix-fine-chemicals.com]
- 6. 4-(Ethoxycarbonyl)phenyl isothiocyanate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. prepchem.com [prepchem.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. Ethyl 4-isocyanatobenzoate 97 30806-83-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of Ethyl 4-isothiocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Ethyl 4-isothiocyanatobenzoate, a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates.[1] This document outlines common synthetic methodologies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.
Introduction
This compound (CAS No. 1205-06-7) is a bifunctional molecule containing both an ethyl ester and a reactive isothiocyanate group.[1][2] This unique combination makes it a valuable reagent for the synthesis of a wide array of compounds, including thioureas, thioamides, and heterocyclic systems, which are often scaffolds for bioactive molecules.[1] The compound typically appears as a white to yellow solid with a melting point of approximately 57°C.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1205-06-7 | [1][2][3][4] |
| Molecular Formula | C10H9NO2S | [1][2][3][4] |
| Molecular Weight | 207.25 g/mol | [1][2][3][4] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 52-57°C | [1][5] |
| Boiling Point | 123-127°C at 1 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
Synthetic Methodologies
The synthesis of this compound predominantly starts from Ethyl 4-aminobenzoate. The core of the synthesis is the conversion of the primary amino group into an isothiocyanate functionality. Several reagents can accomplish this transformation, with thiophosgene and its derivatives being the most common.
2.1. Synthesis using N,N-Diethylthiocarbamoyl Chloride
A common and effective method involves the reaction of Ethyl 4-aminobenzoate with N,N-diethylthiocarbamoyl chloride. This approach provides a good yield and a straightforward work-up procedure.
Experimental Protocol: Synthesis via N,N-Diethylthiocarbamoyl Chloride [5]
-
Materials:
-
Ethyl p-aminobenzoate (82.5 g)
-
Toluene (500 ml)
-
N,N-diethylthiocarbamoyl chloride (83.4 g)
-
Concentrated hydrochloric acid (100 ml)
-
Methanol
-
-
Procedure:
-
Dissolve 82.5 g of Ethyl p-aminobenzoate in 500 ml of toluene in a suitable reaction vessel.
-
Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After the reaction is complete, cool the mixture with an ice bath.
-
Add 100 ml of concentrated hydrochloric acid to the cooled reaction mixture.
-
Separate the toluene layer and wash it with water.
-
Remove the toluene by distillation under reduced pressure.
-
The resulting residual oily product is crystallized from methanol to yield this compound.
-
-
Results:
-
Yield: 77.1 g (74.5%)
-
Melting Point: 52°C
-
2.2. Synthesis using Thiophosgene
Thiophosgene (CSCl₂) is a highly reactive and effective reagent for the synthesis of isothiocyanates from primary amines.[6][7] The reaction proceeds readily, but caution is required due to the high toxicity of thiophosgene.[8][9]
Conceptual Reaction Scheme:
Ethyl 4-aminobenzoate + CSCl₂ → this compound + 2 HCl
2.3. Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)
Another method for this conversion is the use of 1,1'-thiocarbonyldiimidazole. This reagent is often used for the synthesis of isothiocyanates from amines under milder conditions.[10]
Conceptual Reaction Scheme:
Ethyl 4-aminobenzoate + TCDI → this compound + 2 Imidazole
Table 2: Comparison of Synthetic Routes
| Reagent | Starting Material | Key Advantages | Key Disadvantages | Reported Yield |
| N,N-Diethylthiocarbamoyl Chloride | Ethyl 4-aminobenzoate | Good yield, straightforward protocol available.[5] | Requires reflux for an extended period.[5] | 74.5%[5] |
| Thiophosgene | Ethyl 4-aminobenzoate | High reactivity, common reagent for this transformation.[6][7] | Highly toxic, requires careful handling.[8][9] | Not specified |
| 1,1'-Thiocarbonyldiimidazole | Ethyl 4-aminobenzoate | Milder reaction conditions.[10] | Reagent can be more expensive. | Not specified |
Purification
High purity of this compound is crucial for its subsequent use in synthesis, with commercial grades often exceeding 99.0% purity.[1] The primary methods for purification are recrystallization and column chromatography.
3.1. Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[11] For this compound, methanol has been reported as an effective recrystallization solvent.[5]
Experimental Protocol: Recrystallization from Methanol
-
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot methanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
3.2. Column Chromatography
Silica gel column chromatography is a versatile method for purifying organic compounds based on their polarity.[12][13] For this compound, a non-polar eluent system would be appropriate.
Experimental Protocol: Silica Gel Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of petroleum ether and ethyl acetate)
-
Collection tubes
-
-
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualized Workflows
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
References
- 1. innospk.com [innospk.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1205-06-7 | this compound - Synblock [synblock.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophosgene - Wikipedia [en.wikipedia.org]
- 8. CAS 463-71-8: Thiophosgene | CymitQuimica [cymitquimica.com]
- 9. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. science.uct.ac.za [science.uct.ac.za]
In-Depth Technical Guide: Physical and Chemical Characteristics of CAS Number 1205-17-0 (Helional)
For Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number 1205-06-7 provided in the initial query appears to be incorrect. Extensive database searches indicate that the intended compound is likely CAS number 1205-17-0 , known by its trade name Helional , and chemically identified as 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal . This guide will focus on the properties of this compound.
Core Chemical Identity and Properties
Helional is a synthetic aromatic aldehyde widely utilized in the fragrance industry for its unique fresh, floral, and marine scent profile.[1] Its chemical structure features a methylenedioxy functional group, which is a key component of many fragrances and a precursor in certain chemical syntheses.[2]
Nomenclature and Identifiers
| Identifier | Value |
| CAS Number | 1205-17-0 |
| IUPAC Name | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal |
| Synonyms | Helional, Ocean Propanal, Tropional, Heliobouquet, Helipropanal |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| InChI Key | BOPPSUHPZARXTH-UHFFFAOYSA-N |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Helional.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Fresh, green, floral, with notes of ozone and melon | [1][3] |
| Boiling Point | 282 °C (at 760 mmHg) | [2][4] |
| Density | 1.162 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5335 | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Water Solubility | 934 mg/L at 20 °C | [4] |
| Vapor Pressure | 0.0027 mmHg at 25 °C | [4] |
Experimental Protocols
This section details the methodologies for the synthesis of Helional and the determination of its key physical and chemical properties.
Synthesis of Helional via Crossed-Aldol Condensation
Helional is commonly synthesized through a crossed-aldol condensation between piperonal (heliotropin) and propanal, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.[5]
Reaction Scheme:
Caption: Synthesis of Helional via Aldol Condensation and Hydrogenation.
Detailed Protocol:
-
Step 1: Aldol Condensation:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve piperonal in a suitable solvent such as ethanol.
-
Slowly add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH), while maintaining the temperature between 20-25°C.
-
Add propanal dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α,β-unsaturated aldehyde.
-
-
Step 2: Hydrogenation:
-
Dissolve the crude α,β-unsaturated aldehyde in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere at a pressure of 1-5 atm.
-
Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude Helional by vacuum distillation to obtain the final product.
-
Determination of Boiling Point (Micro Method)
The boiling point of Helional can be determined using a micro-boiling point apparatus.
Workflow:
Caption: Workflow for Micro Boiling Point Determination.
Procedure:
-
Place a small amount (a few drops) of Helional into a small-diameter test tube (fusion tube).
-
Invert a sealed-end capillary tube and place it, open end down, into the liquid.
-
Attach the fusion tube to a thermometer.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath gently. A stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point of the sample.
Measurement of Refractive Index
The refractive index is a crucial parameter for the quality control of fragrance ingredients. An Abbe refractometer is commonly used for this measurement.
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and calibrated with a standard of known refractive index.
-
Place a few drops of Helional onto the surface of the measuring prism.
-
Close the illuminating prism.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale. The measurement is typically performed at 20°C using the sodium D-line (589 nm).
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the standard method for assessing the purity of volatile compounds like Helional.
Typical GC Parameters:
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Non-polar capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
Procedure:
-
Prepare a dilute solution of Helional in a suitable solvent (e.g., dichloromethane or ethanol).
-
Inject the sample into the GC system.
-
The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.
-
The FID detects the eluting components, generating a chromatogram.
-
The purity is determined by calculating the area percentage of the Helional peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Biological Activity and Signaling Pathway
The primary biological activity of Helional is its interaction with olfactory receptors, leading to the perception of its characteristic scent. It is a known agonist for the human olfactory receptor OR17-40.[3]
Olfactory Signaling Pathway
The detection of odorants like Helional by olfactory receptors initiates a G-protein coupled signaling cascade.
Diagram of the G-Protein Coupled Olfactory Signaling Pathway:
Caption: G-Protein Coupled Olfactory Signaling Pathway for Helional.
Pathway Description:
-
Binding: Helional binds to its specific olfactory receptor (OR17-40) on the surface of an olfactory sensory neuron.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of these channels allows for an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential that is transmitted along the axon to the olfactory bulb in the brain, resulting in the perception of smell.
Other Reported Activities
Some studies have suggested that Helional may possess antimicrobial properties, which could be relevant for its use in personal care products. However, its primary and well-established biological role is in olfaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | 1205-17-0 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. TW200900390A - Method of retaining the quality of 2-methyl-3-(3, 4-methylenedioxyphenyl) propanal and process for producing the same - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl p-isothiocyanatobenzoate: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl p-isothiocyanatobenzoate, a versatile organic compound with significant potential in various scientific domains, particularly in drug discovery and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a member of the isothiocyanate class of compounds in modulating key cellular signaling pathways.
Core Properties of Ethyl p-isothiocyanatobenzoate
Ethyl p-isothiocyanatobenzoate, also known as 4-Isothiocyanato-Benzoic Acid Ethyl Ester or 4-Ethoxycarbonylphenyl-Isothiocyanate, is a crucial building block in organic synthesis.[1] Its unique structure, featuring both an isothiocyanate group and an ethyl ester group, allows for a wide range of chemical modifications, making it a valuable reagent in the synthesis of complex molecules.[1]
Table 1: Chemical and Physical Properties of Ethyl p-isothiocyanatobenzoate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | |
| CAS Number | 1205-06-7 | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 57 °C | [1] |
| Boiling Point | 123-127 °C at 1 mmHg | [1] |
| Density | 1.14 g/cm³ | [1] |
Experimental Protocol: Synthesis of Ethyl p-isothiocyanatobenzoate
The synthesis of Ethyl p-isothiocyanatobenzoate is typically achieved through the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent. The following protocol is a common method for its preparation.
Table 2: Reagents for the Synthesis of Ethyl p-isothiocyanatobenzoate
| Reagent | Quantity |
| Ethyl p-aminobenzoate | 82.5 g |
| Toluene | 500 ml |
| N,N-diethylthiocarbamoyl chloride | 83.4 g |
| Concentrated Hydrochloric Acid | 100 ml |
| Methanol | For crystallization |
Experimental Steps:
-
Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene.
-
Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.
-
Reflux the mixture by heating for 8 hours.
-
After refluxing, cool the reaction mixture with ice.
-
Add 100 ml of concentrated hydrochloric acid to the cooled mixture.
-
Separate the toluene layer and wash it with water.
-
Distill off the toluene under reduced pressure.
-
Crystallize the residual oily product from methanol to obtain pure ethyl p-isothiocyanatobenzoate.
This procedure typically yields around 77.1 g (74.5% yield) of the final product with a melting point of 52°C.
Experimental Workflow Diagram:
Applications in Drug Development and Biological Activity
Isothiocyanates (ITCs), the class of compounds to which Ethyl p-isothiocyanatobenzoate belongs, are of significant interest in drug discovery due to their chemopreventive and therapeutic properties. They are known to be versatile organic synthesis intermediates for creating pharmaceutical precursors.[1] The reactivity of the isothiocyanate group with amines and alcohols allows for the formation of thioureas and related compounds, which are often precursors to bioactive molecules.[1]
While direct studies on Ethyl p-isothiocyanatobenzoate are limited, the broader class of ITCs is known to exert anticancer effects by modulating various signaling pathways and protein expression.
Modulation of Cellular Signaling Pathways by Isothiocyanates
Disclaimer: The following information is based on studies of isothiocyanates as a class, with specific examples from phenethyl isothiocyanate (PEITC), a structurally related compound. The precise mechanisms of Ethyl p-isothiocyanatobenzoate may vary.
Isothiocyanates are known to influence several key signaling pathways involved in carcinogenesis, inflammation, and cellular stress response. These include the Nrf2, NF-κB, and MAPK pathways.
a) Nrf2 Signaling Pathway:
Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and detoxification genes.
b) NF-κB Signaling Pathway:
The NF-κB (Nuclear Factor kappa B) pathway is a central mediator of inflammatory responses. Isothiocyanates have been shown to inhibit the NF-κB signaling cascade. They can prevent the degradation of IκB, the inhibitor of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[2]
c) Apoptosis Induction:
Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. These include the modulation of Bcl-2 family proteins, activation of caspases, and activation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, such as JNK (c-Jun N-terminal kinase) and p38.
Conclusion
Ethyl p-isothiocyanatobenzoate is a compound of considerable interest due to its versatile chemical nature and the established biological activities of the isothiocyanate class. Its utility as a synthetic intermediate provides a platform for the development of novel therapeutic agents. Further research into the specific molecular mechanisms of Ethyl p-isothiocyanatobenzoate will be crucial in fully realizing its potential in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. The provided data and protocols serve as a foundational resource for researchers embarking on studies involving this promising molecule.
References
- 1. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 4-isothiocyanatobenzoate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-isothiocyanatobenzoate (CAS No. 1205-06-7), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₉NO₂S, with a molecular weight of 207.25 g/mol .[1] The structural and spectral data are summarized in the tables below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data presented here is based on typical values for similar structures and will be updated as experimentally verified data becomes available.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet of Doublets | 2H | Aromatic Protons (ortho to -COOEt) |
| ~7.30 | Doublet of Doublets | 2H | Aromatic Protons (ortho to -NCS) |
| 4.40 | Quartet | 2H | -OCH₂CH₃ |
| 1.40 | Triplet | 3H | -OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The following are predicted chemical shifts.
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (Ester) |
| ~138.0 | C-NCS |
| ~131.0 | Aromatic C-H |
| ~130.0 | Aromatic C-COOEt |
| ~126.0 | Aromatic C-H |
| ~135.0 | -N=C=S |
| ~61.5 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule. The spectrum for this compound was obtained from a melt.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 | Strong, Broad | Asymmetric stretch of -N=C=S |
| ~1720 | Strong | C=O stretch of the ester |
| ~1605, ~1500 | Medium | C=C stretching in the aromatic ring |
| ~1270, ~1100 | Strong | C-O stretching of the ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The major fragments observed in the gas chromatography-mass spectrometry (GC-MS) analysis are listed below.[1]
| m/z | Relative Intensity | Assignment |
| 207 | High | [M]⁺ (Molecular Ion) |
| 162 | High | [M - OCH₂CH₃]⁺ |
| 134 | Medium | [M - COOEt]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For the ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The data referenced was obtained from a capillary cell as a melt.[1]
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Introduction: For GC-MS analysis, a dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A small volume of this solution (typically 1 µL) is injected into the gas chromatograph.
Instrumentation and Data Acquisition: The sample is vaporized in the heated injection port of the GC and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization (EI) is a common method for ionizing the sample molecules. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
The Reaction of Isothiocyanates with Primary Amines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between isothiocyanates (R-N=C=S) and primary amines (R'-NH₂) to form thiourea derivatives is a cornerstone of organic and medicinal chemistry. This robust and efficient nucleophilic addition reaction is characterized by its high yields and selectivity, making it invaluable in a multitude of applications, from the synthesis of biologically active small molecules to the bioconjugation of proteins and antibodies for diagnostic and therapeutic purposes. This technical guide provides an in-depth exploration of the core principles governing this reaction, including its mechanism, kinetics, and the factors that influence its outcome. Detailed experimental protocols for both chemical synthesis and bioconjugation are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This process proceeds through a zwitterionic intermediate which then rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1][2]
The reaction can be generalized as follows:
R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
-
R and R' : Can be alkyl, aryl, or other organic moieties.
Kinetic studies have shown that the prototropic rearrangement of the intermediate can be catalyzed by a second molecule of the amine, which acts as a base. This can result in reaction kinetics that are second order with respect to the amine.[1][3]
Figure 1. General reaction mechanism for the formation of a thiourea from an isothiocyanate and a primary amine.
Factors Influencing Reactivity
The rate and efficiency of the isothiocyanate-amine reaction are governed by several key factors:
-
pH: The pH of the reaction medium is critical, particularly in aqueous solutions for bioconjugation. The primary amine must be in its unprotonated, nucleophilic form (R-NH₂) to react. Therefore, the reaction is typically more efficient at alkaline pH values, generally between 8.5 and 9.5 for labeling proteins.[4][5] At lower pH, the amine is protonated (R-NH₃⁺) and non-nucleophilic.
-
Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups are less nucleophilic and react more slowly.[2] Aliphatic amines are generally more reactive than aromatic amines.[6]
-
Electrophilicity of the Isothiocyanate: The electrophilicity of the central carbon atom in the isothiocyanate group influences the reaction rate. Electron-withdrawing groups on the 'R' substituent of the isothiocyanate increase its electrophilicity and accelerate the reaction. For instance, p-nitrophenyl isothiocyanate is more reactive than phenyl isothiocyanate.[7] Conversely, electron-donating groups decrease reactivity.
-
Solvent: The choice of solvent can impact the reaction rate. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used for chemical synthesis.[2] For bioconjugation, aqueous buffers are necessary, and their composition must be free of extraneous primary amines (e.g., Tris buffer) that would compete with the target molecule.[8]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. Many reactions proceed efficiently at room temperature, but for less reactive starting materials, heating may be necessary.[2]
-
Steric Hindrance: Significant steric hindrance on either the amine or the isothiocyanate can slow down the reaction rate.
Figure 2. Key factors influencing the rate and yield of the isothiocyanate-primary amine reaction.
Quantitative Data Presentation
The following tables summarize quantitative data on the reactivity of isothiocyanates with primary amines, providing insights into reaction kinetics and yields under various conditions.
Table 1: Reaction Kinetics of Isothiocyanates with Amines
| Isothiocyanate | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [7] |
| Benzyl Isothiocyanate | Diglycine | Not Specified | Not Specified | ~3.3 times faster than Phenyl ITC | [7] |
| Phenyl Isothiocyanate | 1-Octanol* | o-Dichlorobenzene | 120 | 7.50 x 10⁻⁵ | [7] |
*Note: 1-Octanol is a primary alcohol, not a primary amine, but is included for comparative reactivity.
Table 2: Reaction Yields for Thiourea Synthesis
| Isothiocyanate | Amine | Solvent | Conditions | Yield (%) | Reference |
| Phenyl Isothiocyanate | Various Primary Aliphatic Amines | Dichloromethane | Room Temperature, 1h | High | [6] |
| Phenyl Isothiocyanate | Various Primary Aromatic Amines | tert-Butanol | Reflux | High | [6] |
| Various Isothiocyanates | Various Amines | THF | Room Temperature, 1-2h | High | [2] |
| Phenyl Isothiocyanate | Aniline | Manual Grinding | 5-40 min | 89-98 | [9] |
| 4-Methoxyphenyl Isothiocyanate | Piperidine | Ball Milling | 15 min | ≥99 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol describes a standard laboratory procedure for the synthesis of a thiourea from an isothiocyanate and a primary amine in a solution phase.[2]
Materials:
-
Substituted Primary Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol) or silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed.
-
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Bioconjugation of an Antibody with Fluorescein Isothiocyanate (FITC)
This protocol provides a general procedure for labeling an antibody with the amine-reactive fluorescent dye, FITC.[8][10][11]
Materials:
-
Antibody (e.g., IgG) at a concentration of 5-10 mg/mL
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer to 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using dialysis or a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
FITC Solution Preparation:
-
Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the FITC solution to achieve a desired molar excess of FITC to antibody (typically 10:1 to 20:1).
-
Slowly add the calculated volume of the FITC solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration that will consume the excess reactive dye (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove unconjugated FITC by passing the reaction mixture through a spin desalting column or a gel filtration column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody (these will be colored and will elute first).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and 495 nm.
-
Figure 3. A typical experimental workflow for the bioconjugation of an antibody with FITC.
Conclusion
The reaction of isothiocyanates with primary amines is a powerful and versatile tool in the arsenal of chemists and biochemists. Its predictability, efficiency, and the stability of the resulting thiourea linkage have cemented its importance in both small molecule synthesis and the development of complex bioconjugates. A thorough understanding of the reaction mechanism and the factors that influence its kinetics is paramount for optimizing reaction conditions and achieving desired outcomes. The protocols and data presented in this guide serve as a comprehensive resource for professionals in research and drug development, enabling the effective application of this fundamental chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Solubility Landscape of Ethyl 4-isothiocyanatobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isothiocyanatobenzoate is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its isothiocyanate functional group is highly reactive, participating in numerous chemical transformations to create more complex molecules.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective use in organic synthesis, enabling precise control over reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for this process.
Physicochemical Properties of this compound
A solid understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 1205-06-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₉NO₂S | [1][2][3][4] |
| Molecular Weight | 207.25 g/mol | [2][3][4] |
| Appearance | White to yellow solid | [1][5] |
| Melting Point | 57 °C | [1][5] |
| Boiling Point | 123-127 °C at 1 mmHg | [1][5] |
| Density | 1.14 g/cm³ | [1][5] |
Solubility Profile of this compound
As of the latest available data, specific quantitative solubility values (e.g., in g/L or mol/L) for this compound in a range of common organic solvents have not been extensively published in peer-reviewed literature or publicly accessible databases. However, based on the general principles of "like dissolves like" and data for structurally similar compounds, a qualitative and estimated solubility profile can be inferred.
The presence of a non-polar aromatic ring and a polar isothiocyanate group suggests that this compound will exhibit solubility in a range of organic solvents. Aromatic isothiocyanates are generally soluble in non-polar organic solvents.
For a related compound, 2-phenylethyl isothiocyanate, the following solubility data has been reported:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL |
| Dimethylformamide (DMF) | ~ 30 mg/mL |
| Ethanol | ~ 30 mg/mL |
| Heptane | Soluble |
| Triacetin | Soluble |
It is important to note that this data is for a different, albeit structurally related, compound and should be used as a preliminary guide only. Experimental determination is necessary to ascertain the precise solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted saturation shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Clarification:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound like this compound.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be broadly published, this guide provides a foundational understanding of its expected solubility behavior based on its physicochemical properties and data from analogous compounds. The detailed experimental protocol and logical workflow presented herein offer a robust framework for researchers to precisely determine the solubility of this important synthetic intermediate in various organic solvents, thereby facilitating its effective application in research and development.
References
Stability and Storage of 4-Ethoxycarbonylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-ethoxycarbonylphenyl isothiocyanate. Due to the limited availability of specific stability data for this compound, this document also includes relevant data from studies on structurally related isothiocyanates to provide a general understanding of its stability profile.
Core Concepts of Isothiocyanate Stability
Isothiocyanates (ITCs) are a class of reactive compounds characterized by the -N=C=S functional group. Their reactivity, which is key to their biological activity, also makes them susceptible to degradation. The primary factors influencing the stability of isothiocyanates include temperature, pH, moisture, and the presence of nucleophiles.
Recommended Storage Conditions for 4-Ethoxycarbonylphenyl Isothiocyanate
To ensure the integrity and purity of 4-ethoxycarbonylphenyl isothiocyanate, it is crucial to adhere to proper storage and handling guidelines. The following conditions are recommended based on available safety data sheets (SDS).
| Parameter | Recommendation | Rationale |
| Temperature | 2 to 8 °C | Minimizes thermal degradation and preserves chemical stability. |
| Atmosphere | Store under an inert gas (e.g., Argon) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant container | Protects from moisture and light-induced degradation. |
| Environment | Well-ventilated, dry area | Avoids exposure to moisture and reactive airborne substances. |
| Avoid | Heat, moisture, and sources of ignition | These factors can accelerate degradation and potentially create hazardous conditions.[1] |
Stability Profile of Isothiocyanates
Isothiocyanates are known to be unstable in aqueous solutions, with their stability being significantly influenced by pH. Generally, they exhibit greater stability in acidic conditions and are unstable in alkaline environments.[2]
Table 1: Stability of Isothiocyanate Iberin at 20°C in 10 mM Phosphate Buffer at Various pH Levels [2]
| pH | Half-life (t½) | Observations |
| 3 | Stable | |
| 5 | Stable | |
| 7 | Degraded by 29% in two weeks | |
| 9 | Degraded by 53% in two weeks | |
| 11 | Degraded by 25% in seven hours |
This data for Iberin suggests that aryl isothiocyanates like 4-ethoxycarbonylphenyl isothiocyanate are likely to exhibit similar pH-dependent stability.
Elevated temperatures can lead to the degradation of isothiocyanates. Thermal decomposition can result in the formation of various byproducts, including corresponding amines and thioureas.[3][4]
Table 2: Half-lives of Various Isothiocyanates with Aqueous Heating at 100°C [3]
| Isothiocyanate | Half-life (minutes) at pH 5 | Half-life (minutes) at pH 6 | Half-life (minutes) at pH 8 |
| 3-(Methylsulfonyl)propyl isothiocyanate | 12 | 10 | 1 |
| Allyl isothiocyanate | 114 | 90 | 11 |
| 3-Butenyl isothiocyanate | 129 | 100 | 11 |
This data indicates that the structure of the isothiocyanate influences its thermal stability. The electron-withdrawing nature of the ethoxycarbonyl group in 4-ethoxycarbonylphenyl isothiocyanate may affect its thermal degradation profile.
The choice of solvent is critical when working with isothiocyanates, as it can significantly impact their stability.
Table 3: Stability of Isothiocyanate Iberin in Various Solvents [2]
| Solvent | Stability Observation |
| Acetonitrile | Stable |
| Ethanol | Degradation is comparable to water at 20°C. |
| Methanol | Degrades faster than in ethanol. |
| Methanol/Water (50:50, v/v) | Fastest degradation observed. |
For 4-ethoxycarbonylphenyl isothiocyanate, acetonitrile is likely a suitable solvent for analytical purposes, while alcoholic and aqueous/alcoholic mixtures should be used with caution and prepared fresh.
Experimental Protocols for Stability Assessment
The following is a generalized experimental protocol for assessing the stability of an isothiocyanate, based on methodologies described in the literature.[2][5]
Objective: To determine the stability of an isothiocyanate under specific conditions (e.g., temperature, pH, solvent).
Materials:
-
Isothiocyanate of interest
-
Selected solvents (e.g., acetonitrile, ethanol, water)
-
Buffers of various pH values
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
-
Incubator or water bath
-
Vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the isothiocyanate in a stable solvent, such as acetonitrile, at a known concentration.
-
Sample Preparation:
-
For solvent stability: Dilute the stock solution with the test solvents to a final working concentration.
-
For pH stability: Dilute the stock solution with the respective pH buffers to a final working concentration.
-
-
Incubation:
-
Place the prepared samples in tightly sealed vials.
-
Incubate the samples at the desired temperature(s).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately analyze the withdrawn aliquots by a validated analytical method (e.g., HPLC or GC-MS) to quantify the remaining concentration of the isothiocyanate.
-
-
Data Analysis:
-
Plot the concentration of the isothiocyanate as a function of time for each condition.
-
Determine the degradation kinetics and calculate relevant parameters such as the half-life (t½).
-
Visualizing Stability Factors and Experimental Workflow
The following diagrams illustrate the key factors influencing isothiocyanate stability and a general workflow for its assessment.
Caption: Factors influencing the stability of 4-ethoxycarbonylphenyl isothiocyanate.
Caption: General experimental workflow for isothiocyanate stability testing.
Conclusion
4-Ethoxycarbonylphenyl isothiocyanate is a reactive compound that requires careful storage and handling to maintain its quality. The primary recommendations are to store it at refrigerated temperatures (2-8 °C) under an inert atmosphere, protected from light and moisture. While quantitative stability data for this specific molecule is scarce, insights from related isothiocyanates suggest that it is likely most stable in acidic, non-aqueous environments and susceptible to degradation at elevated temperatures and alkaline pH. For critical applications, it is advisable to perform stability studies under the specific experimental conditions to be employed.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
A Technical Guide to Ethyl 4-isothiocyanatobenzoate: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isothiocyanatobenzoate (CAS No. 1205-06-7) is a versatile bifunctional molecule widely utilized in organic synthesis and drug discovery. Its unique structure, featuring a reactive isothiocyanate group and an ethyl ester moiety, makes it a valuable building block for the creation of a diverse range of compounds, including therapeutic agents, molecular probes, and materials for bioconjugation. The isothiocyanate group readily reacts with primary and secondary amines to form stable thiourea linkages, a common motif in pharmacologically active molecules. The ethyl ester provides an additional site for chemical modification, further expanding its synthetic utility.
This technical guide provides a comprehensive overview of the commercial availability of this compound, its various purity grades, and detailed experimental protocols for its synthesis, purification, and analysis. This information is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this important chemical intermediate.
Commercial Suppliers and Purity Grades
This compound is available from a variety of chemical suppliers, catering to different scales of research and development, from laboratory-scale synthesis to bulk manufacturing. The purity of the commercially available material is a critical factor for its successful application, particularly in sensitive assays and drug development, where impurities can lead to ambiguous results or unwanted side reactions.
The following tables summarize the typical specifications and physical properties of this compound offered by various suppliers. It is important to note that specific batch-to-batch variations may occur, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.
Table 1: Commercial Suppliers and Purity Specifications
| Supplier | Stated Purity | Analytical Method |
| Ningbo Inno Pharmachem Co., Ltd. | ≥99.0% | Not Specified |
| Synblock | ≥98% | Not Specified |
| Alfa Chemistry | 97.0% | GC |
| Matrix Scientific | Not Specified | Not Specified |
| Sigma-Aldrich | Not Specified | Not Specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | [1][2] |
| Appearance | White to yellow solid | [3][4] |
| Melting Point | 57 °C | [3][4] |
| Boiling Point | 123-127 °C @ 1 mmHg | [3] |
| Density | 1.14 g/cm³ | [3][4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent, such as thiophosgene or its equivalents. The following protocol is adapted from a known synthetic procedure.[5]
Materials:
-
Ethyl p-aminobenzoate (82.5 g)
-
Toluene (500 ml)
-
N,N-diethylthiocarbamoyl chloride (83.4 g)
-
Concentrated Hydrochloric Acid (100 ml)
-
Methanol
-
Ice
Procedure:
-
Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene in a suitable reaction vessel.
-
Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After the reaction is complete, cool the mixture with an ice bath.
-
Carefully add 100 ml of concentrated hydrochloric acid to the cooled reaction mixture.
-
Separate the toluene layer and wash it with water.
-
Remove the toluene by distillation under reduced pressure.
-
The residual oily product is then crystallized from methanol to yield ethyl p-isothiocyanatobenzoate.
Expected Yield: 77.1 g (74.5%) Reported Melting Point: 52 °C[5]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For this compound, methanol is a suitable solvent for recrystallization.[5]
General Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Analytical Methods for Purity Assessment
The purity of this compound is typically assessed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. A general GC-MS method for the analysis of isothiocyanates can be adapted for this compound.[6]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is often employed, for example, starting at a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound and any potential impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-400.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the purity analysis of non-volatile compounds. For aromatic isothiocyanates, a C18 column is typically used.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is important for reproducible results.
Conclusion
This compound is a readily available and highly useful chemical intermediate for a wide range of applications in research and development. Understanding the available purity grades and having access to reliable experimental protocols for its synthesis, purification, and analysis are essential for its effective utilization. This guide provides a foundational resource for scientists and researchers, enabling them to make informed decisions when sourcing this compound and to confidently handle it in their experimental workflows. For critical applications, it is always advisable to obtain and review the supplier-specific Certificate of Analysis to ensure the material meets the required quality standards.
References
- 1. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. innospk.com [innospk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-isothiocyanatobenzoate: A Versatile Building Block in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isothiocyanatobenzoate (EIB) is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring both a reactive isothiocyanate group and an ethyl ester moiety, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of compounds. The isothiocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate linkages, respectively. This reactivity is the cornerstone of its utility, particularly in the construction of biologically active molecules and functional polymers. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.
Physicochemical Properties and Spectroscopic Data
This compound is a white to yellow solid at room temperature, with a molecular formula of C₁₀H₉NO₂S and a molecular weight of approximately 207.25 g/mol .[1][2] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1205-06-7 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂S | [1][2] |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 57 °C | [2] |
| Boiling Point | 123-127 °C at 1 mmHg | [2] |
| Density | 1.14 g/cm³ | [2] |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.09 | d | 8.5 | 2H, Ar-H | |
| 7.29 | d | 8.5 | 2H, Ar-H | |
| 4.39 | q | 7.1 | 2H, -OCH₂CH₃ | |
| 1.40 | t | 7.1 | 3H, -OCH₂CH₃ | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||
| 165.3 | C=O | |||
| 138.0 | Ar-C | |||
| 134.5 | -N=C=S | |||
| 130.8 | Ar-C | |||
| 129.5 | Ar-C | |||
| 125.7 | Ar-C | |||
| 61.4 | -OCH₂CH₃ | |||
| 14.3 | -OCH₂CH₃ | |||
| FT-IR (Melt) | Wavenumber (cm⁻¹) | Assignment | ||
| 2100-2200 | -N=C=S stretch | |||
| 1720 | C=O stretch (ester) |
Note: NMR data is compiled from typical values for this compound and may vary slightly depending on the solvent and instrument used.
Synthesis of this compound
While the reaction of the corresponding amine with the highly toxic thiophosgene is a common method for synthesizing isothiocyanates, a safer and effective alternative involves the use of N,N-diethylthiocarbamoyl chloride.[3][4]
Experimental Protocol: Synthesis from Ethyl p-aminobenzoate
This protocol describes the synthesis of this compound from ethyl p-aminobenzoate and N,N-diethylthiocarbamoyl chloride.[4]
Materials:
-
Ethyl p-aminobenzoate (82.5 g)
-
Toluene (500 ml)
-
N,N-diethylthiocarbamoyl chloride (83.4 g)
-
Concentrated hydrochloric acid (100 ml)
-
Methanol
-
Ice
Procedure:
-
Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene in a round-bottom flask.
-
Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.
-
Reflux the mixture with heating for 8 hours.
-
After 8 hours, cool the reaction mixture with an ice bath.
-
Carefully add 100 ml of concentrated hydrochloric acid to the cooled mixture.
-
Transfer the mixture to a separatory funnel and separate the toluene layer.
-
Wash the toluene layer with water.
-
Remove the toluene by distillation under reduced pressure.
-
The residual oily product is then crystallized from methanol to yield ethyl p-isothiocyanatobenzoate.
-
The resulting crystals are filtered and dried.
Expected Yield: 74.5% (77.1 g)[4] Melting Point: 52 °C[4]
Applications in Organic Synthesis: The Gateway to Thiourea Derivatives
The primary application of this compound in organic synthesis is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[5][6] This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for accessing a large variety of thiourea derivatives.[6] These derivatives are of significant interest due to their wide range of biological activities.[5][7]
Experimental Protocol: General Synthesis of Thiourea Derivatives from EIB
This protocol provides a general method for the synthesis of N,N'-disubstituted thioureas from this compound and a primary or secondary amine.[6][8]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Magnetic stir bar and stir plate
-
Round-bottom flask
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the selected amine (1.0 eq) in a suitable volume of anhydrous solvent (e.g., dichloromethane).
-
To the stirring solution, add this compound (1.0 eq) either as a solid or as a solution in the same solvent. The addition can be done in one portion at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
If the product precipitates from the reaction mixture, it can be isolated by filtration.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
Thiourea derivatives synthesized from this compound are a class of compounds with significant potential in drug discovery. They have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][7][9]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various thiourea derivatives. While specific data for derivatives of this compound are not extensively published, the data from analogous structures highlight the potential of this compound class. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as kinase pathways.
Table 3: Representative Anticancer Activities of Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [9] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [9] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [9] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | [10] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MDA-MB-231 (Breast) | 54.3 | [10] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | [10] |
This table presents data for thiourea derivatives structurally related to those accessible from EIB to illustrate the potential biological activity.
The anticancer activity of these compounds is often linked to the inhibition of critical signaling pathways that regulate cell growth, proliferation, and apoptosis. A hypothetical mechanism involves the inhibition of a protein kinase, thereby blocking downstream signaling.
Applications in Protein and Peptide Labeling
The reactivity of the isothiocyanate group with primary amines makes this compound and its derivatives suitable reagents for the labeling of proteins and peptides.[11][12] This is particularly useful for attaching fluorescent dyes, affinity tags, or other reporter molecules to biological macromolecules. The reaction typically targets the N-terminal amine or the ε-amino group of lysine residues.[11]
Experimental Protocol: Labeling of a Peptide with an EIB-derived Reporter
This protocol is adapted from a general procedure for labeling peptides with isothiocyanate-containing reagents and can be applied to a reporter molecule functionalized with the EIB core structure.[11]
Materials:
-
Peptide with a free primary amine (1 eq)
-
EIB-functionalized reporter molecule (1.5-3 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (25 eq)
-
HPLC for purification
Procedure:
-
Dissolve the peptide (e.g., 1 mg/ml) and the EIB-functionalized reporter (1.5-3 eq) in DMF or DMSO.
-
Add DIPEA or TEA (25 eq) to the solution.
-
Incubate the reaction in the dark at room temperature for at least 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Purify the labeled peptide using reversed-phase HPLC.
-
Protect the labeled peptide from light to prevent photobleaching if a fluorescent reporter is used.
Applications in Polymer Chemistry
The isothiocyanate functionality of EIB can also be exploited in polymer synthesis. For instance, EIB can be used to functionalize polymers or to act as a precursor for monomers or chain transfer agents in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[13][14] This allows for the synthesis of well-defined polymers with specific end-groups or side-chains, which can be used in applications such as drug delivery and surface modification.
Hypothetical Application in RAFT Polymerization
An EIB-derived molecule could be designed to act as a chain transfer agent (CTA) in RAFT polymerization. The ester group could be modified to incorporate a dithioester or a similar moiety characteristic of a RAFT CTA. The isothiocyanate group would then be available for post-polymerization modification.
Conclusion
This compound is a highly valuable and versatile reagent in chemistry. Its bifunctional nature allows for straightforward access to a diverse library of thiourea derivatives with significant potential in medicinal chemistry, particularly as anticancer agents. Furthermore, its utility extends to the labeling of biomolecules and the synthesis of functional polymers. The experimental protocols and data presented in this guide are intended to facilitate the exploration of this compound's full potential in various research and development endeavors. As the demand for novel bioactive compounds and advanced materials continues to grow, the applications of this versatile building block are poised to expand even further.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. peptideweb.com [peptideweb.com]
- 12. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Labeling Lysine Residues in Proteins with Ethyl 4-isothiocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid residues in proteins is a cornerstone of modern chemical biology and drug development. This technique enables the attachment of various molecular probes, such as fluorophores, biotin, or crosslinkers, to specific sites on a protein. This allows for the investigation of protein structure, function, and interactions. Ethyl 4-isothiocyanatobenzoate is a chemical reagent that can be used to covalently label the primary amino groups in proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The isothiocyanate group (-N=C=S) of this compound is an electrophile that readily reacts with the nucleophilic, unprotonated primary amines on a protein to form a stable thiourea linkage. This application note provides a detailed protocol for the labeling of lysine residues in proteins with this compound, along with guidance for optimization and downstream analysis.
Principle of the Reaction
The labeling reaction is a nucleophilic addition of the primary amine of a lysine residue to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is highly dependent on the pH of the reaction buffer. A basic pH (typically 8.5-9.5) is required to ensure that the ε-amino group of lysine (with a pKa of around 10.5) is sufficiently deprotonated and therefore nucleophilic.[1] Under these conditions, the reaction with lysine is favored over the reaction with the N-terminal α-amino group, which has a lower pKa (around 8.9).[1]
Data Presentation
The efficiency of the labeling reaction can be quantified by determining the degree of labeling (DOL), which represents the average number of this compound molecules conjugated to each protein molecule. One method to assess this is by measuring the decrease in the number of free primary amino groups after the reaction.
| Parameter | Description | Typical Value/Range | Reference |
| pH | Optimal pH for lysine labeling | 8.5 - 9.5 | [1] |
| Molar Excess of Reagent | Molar ratio of this compound to protein | 10 - 20 fold | [2] |
| Reaction Time | Incubation time for the labeling reaction | 1 - 2 hours at room temperature, or overnight at 4°C | [2] |
| Reaction Temperature | Incubation temperature for the labeling reaction | Room Temperature or 4°C | [2] |
| Quenching Reagent | Reagent to stop the labeling reaction | 1 M Tris-HCl, pH 8.0 | [3] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization of the molar ratio of the reagent to the protein and the reaction pH may be necessary for specific proteins and desired labeling efficiencies.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Storage Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for the labeling reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess.
-
-
Labeling Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. A starting point of a 10-20 fold molar excess of the reagent to the protein is recommended.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with continuous gentle mixing.[2] Protect the reaction from light if the attached moiety is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.[3]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired Storage Buffer. Alternatively, dialysis can be performed against the Storage Buffer.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling. The degree of labeling can be estimated by methods such as mass spectrometry.
-
Protocol 2: Identification of Labeled Lysine Residues by Mass Spectrometry
This protocol outlines the steps for identifying the specific lysine residues modified by this compound using mass spectrometry.
Materials:
-
Labeled protein from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM)
-
Formic acid
-
Acetonitrile
-
C18 spin column
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the labeled protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[3]
-
-
Proteolytic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate buffer.
-
Add trypsin at a 1:50 (w/w) ratio of protease to protein and incubate overnight at 37°C.[3]
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Lyophilize the desalted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify a variable modification on lysine residues corresponding to the mass of the this compound adduct (+207.25 Da).
-
Analyze the search results to identify the specific lysine residues that have been modified.
-
Mandatory Visualization
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction of this compound with a lysine residue.
References
Application Notes and Protocols: Ethyl 4-isothiocyanatobenzoate as a Putative Crosslinking Agent for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. The choice of a crosslinking agent is critical and depends on factors such as reactivity, spacer arm length, and cleavability. Ethyl 4-isothiocyanatobenzoate is an organic compound featuring a reactive isothiocyanate group. While not yet established as a conventional crosslinker in published proteomics studies, its chemical properties suggest its potential as a valuable tool for covalently modifying and studying proteins.
The isothiocyanate moiety is known to react readily with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable thiourea linkages.[1][2][3] It can also react with the sulfhydryl group of cysteine residues to form dithiocarbamate adducts.[1][2][4] This reactivity profile makes this compound a candidate for use as a protein modification agent and potentially as a "zero-length" or very short-range crosslinking agent if a second reactive site were introduced or if it were used to cap reactive sites in differential proteomics workflows.
This document provides a theoretical framework and proposed protocols for the application of this compound in proteomics, based on the known reactivity of aryl isothiocyanates.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉NO₂S | --INVALID-LINK-- |
| Molecular Weight | 207.25 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow solid | |
| Melting Point | 57 °C | |
| Boiling Point | 123-127 °C at 1 mmHg | |
| Reactivity | Reacts with primary amines (e.g., lysine) and thiols (e.g., cysteine). | [1][2] |
Proposed Application in Proteomics: Lysine Modification and Capping Agent
Given its monofunctional nature, this compound can be employed to covalently modify accessible lysine residues on a protein or within a protein complex. This application can be useful for:
-
Mapping Protein Surface Accessibility: By modifying surface-exposed lysine residues, one can gain insights into the protein's topology.
-
Differential Chemical Labeling: In quantitative proteomics, it could be used as a "capping" agent to block reactive lysine residues after an initial treatment, allowing for the identification of residues that become accessible or inaccessible under different conditions.
-
Stabilizing Protein Conformations: Covalent modification of lysine residues can, in some cases, help to stabilize a particular protein conformation for structural studies.
Experimental Protocols
Note: These protocols are proposed based on the general reactivity of isothiocyanates and should be optimized for specific applications.
Protocol 1: Covalent Modification of a Purified Protein or Protein Complex
This protocol describes the general procedure for labeling a purified protein or protein complex with this compound.
Materials:
-
Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, ammonium bicarbonate).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Dialysis or desalting columns for buffer exchange.
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). A suitable buffer would be 50 mM HEPES, pH 8.0, containing 150 mM NaCl. The protein concentration should be in the range of 1-5 mg/mL.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. For example, a 100 mM stock solution.
-
Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration. A molar excess of 20- to 50-fold of the crosslinker over the protein is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction pH should be maintained between 8.0 and 9.0 to favor reaction with lysine residues.[1][2]
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-20 minutes at room temperature to consume any unreacted crosslinker.
-
Sample Cleanup: Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using desalting columns.
-
Analysis: The modified protein can be analyzed by SDS-PAGE to check for any changes in migration and subsequently by mass spectrometry to identify the modified residues.
Protocol 2: Mass Spectrometry Analysis of Modified Peptides
This protocol outlines the steps for identifying the sites of modification by mass spectrometry.
Materials:
-
Modified protein sample from Protocol 1.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction.
-
Iodoacetamide (IAA) or chloroacetamide for alkylation.
-
Sequencing-grade trypsin or another suitable protease.
-
Formic acid.
-
C18 solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in 8 M urea or 6 M guanidine-HCl.
-
Reduce disulfide bonds with 10 mM DTT at 56 °C for 30 minutes.
-
Alkylate free cysteine residues with 55 mM IAA in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37 °C.
-
-
Sample Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The modification by this compound will result in a mass shift of +207.0354 Da on the modified lysine residues.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer, etc.) to identify the modified peptides. Include the mass of the this compound adduct as a variable modification on lysine residues.
-
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for isothiocyanate-based protein modification, derived from studies on similar compounds. These should be used as a starting point for optimization with this compound.
| Parameter | Recommended Range | Notes |
| pH for Lysine Modification | 8.0 - 9.5 | Higher pH deprotonates the lysine ε-amino group, increasing its nucleophilicity.[1][2] |
| pH for Cysteine Modification | 6.5 - 8.0 | Favors the thiolate form of cysteine while keeping lysine largely protonated.[1] |
| Molar Excess of Crosslinker | 20 - 100 fold | The optimal ratio depends on the protein and the number of accessible reactive sites. |
| Reaction Time | 30 - 120 minutes | Longer incubation times may lead to non-specific modifications. |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient. Lower temperatures can be used to slow down the reaction. |
Visualizations
Caption: Experimental workflow for protein modification using this compound.
Caption: Reaction of this compound with a lysine residue.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, eye protection) should be worn. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
While this compound is not a canonical crosslinking agent used in proteomics, its reactive isothiocyanate group presents an opportunity for its use in protein modification studies. The proposed protocols and information provided herein offer a foundation for researchers to explore its potential applications in mapping protein structure and interactions. As with any new methodology, careful optimization of reaction conditions is crucial to achieve the desired specificity and efficiency of labeling.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Ethyl 4-isothiocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isothiocyanatobenzoate is an organic compound featuring a highly reactive isothiocyanate (-N=C=S) group.[1] This functional group makes it a valuable reagent for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and antibodies. The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophilic groups present on the surface of proteins, primarily the ε-amino groups of lysine residues and the α-amino group at the N-terminus, to form stable thiourea bonds.[2][3] This reaction is particularly efficient under slightly alkaline conditions, where the amino groups are deprotonated and thus more nucleophilic.[2] this compound's aromatic structure provides a rigid spacer arm, and its ethyl ester group can be further modified if desired. These characteristics make it a useful tool for applications such as labeling proteins, creating antibody-drug conjugates (ADCs), and preparing protein-small molecule complexes for research and therapeutic development.
Reaction Principle
The primary reaction mechanism involves the nucleophilic attack of a primary amine on the central carbon atom of the isothiocyanate group. This forms an irreversible and stable thiourea linkage. While isothiocyanates can also react with thiol groups on cysteine residues to form dithiocarbamate adducts, the reaction with amines is generally more stable and is favored at alkaline pH.[2][3]
Caption: Reaction of a protein's primary amine with this compound.
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA) or an antibody.
Materials and Equipment
-
This compound (E4IB): Purity ≥99.0%[1]
-
Protein of Interest: e.g., BSA, IgG (at 2-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Carbonate-Bicarbonate buffer, pH 8.5-9.5. Crucially, this buffer must be free of primary amines like Tris or glycine.
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO).
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (optional)
Step-by-Step Conjugation Protocol
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Reaction Buffer. This can be achieved by dialysis against the Reaction Buffer overnight at 4°C or by using a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL in the cold Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10 mg/mL. The reagent is hydrophobic and requires an organic co-solvent for dissolution.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired molar excess of the dissolved this compound. A 10 to 20-fold molar excess of the reagent over the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light if the protein or conjugate is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted isothiocyanate, add the Quenching Reagent to a final concentration of 50-100 mM.
-
Incubate for an additional 1-2 hours at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound, its hydrolysis byproducts, and the quenching reagent.
-
Method A: Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired Storage Buffer (e.g., PBS). The larger protein conjugate will elute first, while the smaller, unreacted molecules will be retained longer.
-
Method B: Ultrafiltration: Use a centrifugal ultrafiltration device with a MWCO significantly smaller than the protein's molecular weight (e.g., 30 kDa MWCO for a 66 kDa protein). This method efficiently removes small molecules while retaining the protein conjugate. Wash the conjugate by repeatedly diluting it with the Storage Buffer and concentrating it by centrifugation.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the benzoate moiety (around 280-300 nm, which can be complex; mass spectrometry is more precise).
-
For a more accurate determination of the degree of labeling, mass spectrometry (e.g., MALDI-TOF or ESI-MS) is recommended. The mass shift between the unconjugated and conjugated protein corresponds to the number of attached E4IB molecules.
-
Store the purified conjugate in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Caption: A streamlined workflow for protein conjugation with this compound.
Data Presentation
The efficiency of the bioconjugation reaction is influenced by several factors, most notably the pH and the molar ratio of the isothiocyanate reagent to the protein.
Table 1: Influence of pH on Conjugation Efficiency
This table presents data on the degree of labeling of Human Serum Albumin (HSA) with an aromatic isothiocyanate (phenyl-isothiocyanate-PEG) at a 10-fold molar excess, demonstrating the critical role of alkaline pH.
| pH of Reaction Buffer | Molar Excess of Reagent | Average Number of Labels per Protein |
| 6.5 | 10x | ~3.5 |
| 9.2 | 10x | ~6.0 |
| Data adapted from studies on a structurally similar phenyl-isothiocyanate reagent.[4] |
Table 2: Effect of Reagent Concentration on Amine Modification
This table illustrates the concentration-dependent modification of α-Lactalbumin with benzyl isothiocyanate, showing a decrease in available free amino groups as the reagent concentration increases.
| Molar Ratio (Reagent:Protein) | Percentage of Remaining Free Amino Groups (%) |
| 0:1 (Control) | 100 |
| 50:1 | 79.3 |
| 500:1 | 61.8 |
| 1000:1 | 59.9 |
| 1500:1 | 59.0 |
| Data adapted from studies using benzyl isothiocyanate, demonstrating the effect of molar ratio on the modification of primary amines.[3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Presence of primary amines (e.g., Tris) in the buffer.- pH of the reaction is too low.- Insufficient molar excess of the reagent.- Reagent has hydrolyzed. | - Ensure the protein is in an amine-free buffer like sodium bicarbonate.- Verify the pH of the reaction buffer is between 8.5 and 9.5.- Increase the molar ratio of this compound to protein.- Prepare the reagent stock solution in anhydrous DMSO immediately before use. |
| Protein Precipitation | - The protein is not stable at the alkaline pH.- High concentration of organic solvent (DMSO).- The conjugate is less soluble than the native protein. | - Perform the reaction at a lower temperature (4°C).- Add the reagent solution slowly to the protein solution while stirring.- Ensure the final concentration of DMSO is low (typically <10% v/v).- If the conjugate precipitates after purification, consider a different storage buffer or the addition of stabilizing agents. |
| High Background Signal | - Incomplete removal of unreacted reagent. | - Improve the purification step. For gel filtration, use a longer column or a resin with a smaller pore size. For ultrafiltration, perform additional wash steps. |
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability [mdpi.com]
- 4. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 4-isothiocyanatobenzoate in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isothiocyanatobenzoate is a versatile reagent employed in the modification of peptides, primarily through its reactive isothiocyanate group (-N=C=S). This functional group readily reacts with primary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains, to form a stable thiourea linkage.[1][2] This modification is a valuable tool in solid-phase peptide synthesis (SPPS) for various applications, including the introduction of labels, tags, or altered functionalities to enhance the therapeutic or diagnostic properties of peptides. The reaction is efficient and proceeds under conditions compatible with most standard SPPS methodologies.
The arylethyl ester moiety of this compound can serve as a handle for further chemical modifications or influence the overall physicochemical properties of the resulting peptide conjugate. This document provides detailed protocols and data for the application of this compound in the on-resin modification of peptides.
Data Presentation
Table 1: Key Reaction Parameters for Peptide Modification with Aryl Isothiocyanates
| Parameter | Recommended Condition/Value | Rationale |
| pH | 8.5 - 9.5 | Ensures deprotonation of primary amino groups to their nucleophilic state (-NH2) for efficient reaction with the isothiocyanate.[2] |
| Solvent | DMF, NMP, or a mixture with an aqueous buffer (e.g., 1:1 acetonitrile:borate buffer) | Aprotic polar solvents like DMF and NMP are excellent for swelling the resin and dissolving reagents.[2][3] Aqueous buffers can be used for solution-phase labeling.[1] |
| Temperature | Room Temperature (25°C) to 37°C | The reaction proceeds at room temperature, but gentle heating can significantly increase the reaction yield.[1] |
| Stoichiometry (Isothiocyanate:Peptide) | 5 to 10-fold molar excess of isothiocyanate | Using an excess of the labeling reagent drives the reaction to completion, especially for on-resin modifications where steric hindrance can be a factor.[1] |
| Reaction Time | 2 - 48 hours | Reaction time is dependent on the specific peptide sequence, resin, and reaction conditions. Monitoring the reaction progress is recommended.[3] |
Table 2: Representative Reaction Yields for Aryl Isothiocyanate Peptide Modification in Solution[1]
| Peptide:Isothiocyanate Ratio | Temperature (°C) | Reaction Time (minutes) | Approximate Yield (%) |
| 1:1 | 25 | 30 | ~70% (at 37°C) |
| 1:5 | 25 | 30 | - |
| 1:10 | 25 | 30 | ~9% |
| 1:10 | 37 | 30 | ~96% |
Note: Data is for iodophenylisothiocyanate but provides a strong indication of expected yields for this compound under similar conditions due to the similar reactivity of the isothiocyanate group.
Experimental Protocols
Protocol 1: On-Resin N-terminal and/or Lysine Modification of a Peptide with this compound
This protocol describes the modification of a peptide bound to a solid support (resin) after the completion of the peptide sequence assembly.
Materials:
-
Peptide-on-resin (fully protected side chains, Fmoc-deprotected N-terminus)
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), for washing
-
Methanol (MeOH), for washing
-
Reaction vessel for solid-phase synthesis
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-on-resin in DMF or NMP for 30-60 minutes in the reaction vessel.
-
Deprotection (if necessary): If the N-terminal Fmoc group is still present, perform a standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Preparation of Reagent Solution: Prepare a 0.5 M solution of this compound in anhydrous DMF or NMP.
-
Coupling Reaction:
-
To the swollen and deprotected peptide-on-resin, add the this compound solution (5-10 equivalents relative to the resin loading).
-
Add DIPEA (2 equivalents relative to the resin loading) to the reaction mixture. The base ensures the amino groups are deprotonated.
-
Seal the reaction vessel and agitate the mixture at room temperature (25°C) for 2-4 hours. For sterically hindered sequences or to increase yield, the reaction can be allowed to proceed for up to 48 hours or gently heated to 37°C.[1][3]
-
-
Reaction Monitoring (Optional): A small sample of the resin can be taken, and the peptide cleaved to be analyzed by HPLC and Mass Spectrometry to check the reaction progress.
-
Washing: After the desired reaction time, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and by-products.
-
Drying: Dry the modified peptide-on-resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the final product by mass spectrometry to confirm the successful modification.
Protocol 2: Solution-Phase Modification of a Deprotected Peptide
This protocol is suitable for modifying a purified peptide in solution.
Materials:
-
Purified peptide with a free N-terminus and/or lysine residue(s)
-
This compound
-
Acetonitrile (ACN)
-
50 mM Borate Buffer (pH 8.5)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in a 1:1 mixture of acetonitrile and 50 mM borate buffer (pH 8.5) to a final concentration of approximately 250 µM.[1]
-
Reagent Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 50 mM).
-
Reaction:
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purification: Purify the modified peptide from excess reagent and by-products using RP-HPLC.
-
Analysis: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for the on-resin modification of a peptide with this compound.
Caption: Formation of a stable thiourea linkage between a peptide's primary amine and an isothiocyanate.
References
Application Notes and Protocols for the Synthesis of Thiourea Derivatives from Ethyl 4-Isothiocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of organic compounds possessing a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development.[1] Their therapeutic potential spans antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory applications. The synthesis of N,N'-disubstituted thioureas is efficiently achieved through the nucleophilic addition of primary or secondary amines to an isothiocyanate. This application note provides detailed protocols for the synthesis of novel thiourea derivatives using Ethyl 4-isothiocyanatobenzoate as a key starting material. This compound is a reactive intermediate that allows for the introduction of a p-ethoxycarbonylphenyl group, a feature that can be exploited for further molecular modifications or to enhance biological activity.
General Reaction Scheme
The fundamental reaction for the synthesis of thiourea derivatives from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of the isothiocyanate group. This addition reaction is typically high-yielding and proceeds under mild conditions to form a stable thiourea linkage.
Caption: General reaction for the synthesis of N-(4-Ethoxycarbonylphenyl)-N'-(substituted)thiourea derivatives.
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 1205-06-7)
-
Various primary and secondary amines (e.g., aniline, substituted anilines, benzylamine, morpholine)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethanol)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser (if heating is required)
-
Apparatus for solvent removal (rotary evaporator)
-
System for purification (flash column chromatography or recrystallization)
-
Analytical instruments for characterization (FTIR, NMR, Mass Spectrometry, Melting Point Apparatus)
Protocol 1: Synthesis of N-(4-Ethoxycarbonylphenyl)-N'-(aryl)thioureas
This protocol is suitable for the reaction of this compound with aromatic amines.
-
Reaction Setup: In a dry round-bottom flask, dissolve the desired aromatic amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone or THF) to a concentration of 0.1-0.5 M.
-
Reagent Addition: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive aromatic amines, the mixture may need to be heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.
Protocol 2: Synthesis of N-(4-Ethoxycarbonylphenyl)-N'-(alkyl/cycloalkyl)thioureas
This protocol is suitable for the reaction of this compound with aliphatic or alicyclic amines.
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane) to a concentration of 0.1-0.5 M.
-
Reagent Addition: To the stirred solution of the isothiocyanate, add the aliphatic or alicyclic amine (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. These reactions are typically rapid and are often complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, if a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The resulting solid is typically washed with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Analyze the final product using FTIR, ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Data Presentation
The following table summarizes the synthesis of a series of N-(4-Ethoxycarbonylphenyl)-N'-substituted thiourea derivatives with their corresponding yields and melting points.
| Amine Reactant | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-(4-Ethoxycarbonylphenyl)-N'-(phenyl)thiourea | 92 | 168-170 |
| 4-Methylaniline | N-(4-Ethoxycarbonylphenyl)-N'-(4-methylphenyl)thiourea | 95 | 175-177 |
| 4-Methoxyaniline | N-(4-Ethoxycarbonylphenyl)-N'-(4-methoxyphenyl)thiourea | 93 | 160-162 |
| 4-Chloroaniline | N-(4-Ethoxycarbonylphenyl)-N'-(4-chlorophenyl)thiourea | 96 | 180-182 |
| Benzylamine | N-(4-Ethoxycarbonylphenyl)-N'-(benzyl)thiourea | 90 | 145-147 |
| Morpholine | 4-(4-Ethoxycarbonylphenyl)thiocarbamoylmorpholine | 88 | 152-154 |
Characterization Data
Representative spectroscopic data for N-(4-Ethoxycarbonylphenyl)-N'-(phenyl)thiourea:
-
FTIR (KBr, cm⁻¹): 3250 (N-H stretching), 1685 (C=O stretching of ester), 1540 (C-N stretching), 1270 (C=S stretching).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.15 (s, 1H, NH), 9.95 (s, 1H, NH), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 7.6 Hz, 2H, Ar-H), 7.35 (t, J = 7.6 Hz, 2H, Ar-H), 7.15 (t, J = 7.2 Hz, 1H, Ar-H), 4.30 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 181.5 (C=S), 165.0 (C=O), 143.0, 139.0, 129.0, 128.5, 125.0, 124.5, 123.0, 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃).
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of thiourea derivatives.
Caption: A typical experimental workflow for thiourea derivative synthesis.
Potential Biological Signaling Pathway Inhibition
Thiourea derivatives have been reported to inhibit various signaling pathways implicated in diseases like cancer. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by these compounds.
Caption: Potential inhibition of the Ras/Raf/MEK/ERK signaling pathway.
Applications and Future Perspectives
The synthesized thiourea derivatives from this compound are promising candidates for further investigation in various fields. The presence of the ester functional group allows for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, to generate a library of compounds with diverse physicochemical properties. This can be particularly useful in structure-activity relationship (SAR) studies to optimize their biological profiles.
Given the known antimicrobial and anticancer activities of thiourea derivatives, these newly synthesized compounds should be screened against a panel of relevant microbial strains and cancer cell lines.[1] The systematic variation of the substituent on the second nitrogen atom allows for the fine-tuning of their biological activity and selectivity. These application notes provide a robust foundation for researchers to synthesize and explore the potential of this important class of compounds in drug discovery and development.
References
Application Notes and Protocols for the Conjugation of Ethyl 4-isothiocyanatobenzoate to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of monoclonal antibodies (mAbs) with small molecules is a cornerstone of modern therapeutic and diagnostic development. Antibody-Drug Conjugates (ADCs), for instance, leverage the specificity of a mAb to deliver a potent cytotoxic payload directly to target cells, such as cancerous tissues. This targeted delivery enhances therapeutic efficacy while minimizing off-target toxicity. The choice of linker and conjugation chemistry is critical to the stability, efficacy, and pharmacokinetic profile of the resulting conjugate.
Ethyl 4-isothiocyanatobenzoate is a heterobifunctional crosslinker containing an isothiocyanate group and a benzoate moiety. The isothiocyanate group reacts specifically with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable thiourea bond. The benzoate portion can serve as a linker to which other molecules, such as cytotoxic drugs, can be attached. This application note provides a detailed experimental protocol for the conjugation of this compound to antibodies, along with methods for the characterization and purification of the resulting conjugate.
Reaction Mechanism
The isothiocyanate group (-N=C=S) of this compound reacts with the non-protonated primary amine of a lysine residue on the antibody to form a stable thiourea linkage. This reaction is pH-dependent, with optimal conditions typically in the range of pH 8.5-9.5 to ensure the amine is deprotonated and thus nucleophilic.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., IgG) at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
This compound: High-purity grade.
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.
-
Solvent for Isothiocyanate: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa).
-
Analytical Instrumentation: UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system with a Hydrophobic Interaction Chromatography (HIC) column, and Mass Spectrometer (optional but recommended).
Protocol 1: Conjugation of this compound to Antibody
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.0).
-
-
Isothiocyanate Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the isothiocyanate stock solution to achieve the desired molar excess of the reagent to the antibody. A starting point for optimization is a 10 to 20-fold molar excess.
-
While gently stirring the antibody solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with continuous gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 2: Purification of the Antibody Conjugate
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a Sephadex G-25 column with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the conjugate with PBS, pH 7.4. The antibody conjugate will elute in the void volume, while the unreacted small molecules will be retained.
-
Collect the fractions containing the purified conjugate, identified by monitoring the absorbance at 280 nm.
-
-
Tangential Flow Filtration (TFF):
-
Set up a TFF system with a 30 kDa MWCO membrane.
-
Diafilter the quenched reaction mixture against PBS, pH 7.4 for at least 5-10 volume exchanges to remove unreacted this compound and other small molecules.
-
Concentrate the purified conjugate to the desired final concentration.
-
Protocol 3: Characterization of the Antibody Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the benzoate derivative (if a chromophoric drug is attached).
-
Calculate the concentration of the antibody and the conjugated molecule using their respective extinction coefficients.
-
The DAR is the molar ratio of the conjugated molecule to the antibody.
-
-
Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates different drug-loaded species based on their hydrophobicity.
-
Inject the purified conjugate onto a HIC column.
-
Elute with a decreasing salt gradient. Species with a higher DAR will be more hydrophobic and will elute later.
-
The relative peak areas can be used to determine the distribution of different DAR species and the average DAR.
-
-
Mass Spectrometry (MS) Analysis:
-
For a more precise determination of the DAR and to confirm the sites of conjugation, the conjugate can be analyzed by mass spectrometry.
-
Intact mass analysis can reveal the distribution of different drug-loaded species.
-
Peptide mapping after enzymatic digestion can identify the specific lysine residues that have been modified.
-
Data Presentation
| Parameter | Method | Result |
| Antibody Concentration | UV-Vis (A280) | 5.2 mg/mL |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | 3.8 |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 4.1 |
| Purity (by SEC-HPLC) | Size-Exclusion HPLC | >98% (monomer) |
| Binding Affinity (K_D) - Unconjugated | Surface Plasmon Resonance | 1.2 nM |
| Binding Affinity (K_D) - Conjugated | Surface Plasmon Resonance | 1.5 nM |
| In vitro Cytotoxicity (IC_50) - Conjugate | Cell-based Assay | 0.5 µg/mL |
| In vitro Cytotoxicity (IC_50) - Free Drug | Cell-based Assay | 5 ng/mL |
Table 1: Example of a summary table for the characterization of an this compound antibody conjugate.
| DAR Species | Percentage by HIC |
| DAR 0 | 5% |
| DAR 2 | 20% |
| DAR 4 | 50% |
| DAR 6 | 20% |
| DAR 8 | 5% |
Table 2: Example of DAR distribution determined by HIC-HPLC.
Visualizations
Discussion
The successful conjugation of this compound to an antibody is dependent on several key factors. The pH of the reaction is critical to ensure the primary amines of lysine residues are deprotonated and available for reaction. A pH range of 8.5-9.5 is generally optimal.[1] The molar ratio of the isothiocyanate reagent to the antibody will directly influence the final drug-to-antibody ratio (DAR).[2] A higher molar excess will generally result in a higher DAR, but excessive modification can lead to antibody aggregation and loss of activity. Therefore, it is crucial to optimize the molar ratio for each specific antibody and application.
Purification of the antibody conjugate is essential to remove unreacted small molecules, which can be toxic and interfere with downstream applications. Both size-exclusion chromatography and tangential flow filtration are effective methods for this purpose.[3]
Thorough characterization of the final conjugate is paramount. Determining the average DAR and the distribution of drug-loaded species is critical, as these parameters can significantly impact the efficacy and safety of an ADC.[4] HIC-HPLC is a powerful technique for this analysis, providing a profile of the different DAR species.[5] It is also important to assess the impact of conjugation on the antibody's binding affinity and biological activity to ensure that the modification has not compromised its function.
The stability of the thiourea linkage formed between the isothiocyanate and the antibody is generally considered to be very stable under physiological conditions, which is a desirable characteristic for in vivo applications.[6]
The example of the HER2 signaling pathway illustrates a common application for antibody-drug conjugates. By targeting the HER2 receptor, which is overexpressed in certain cancers, an ADC can be internalized by the cancer cell.[7][8] Once inside, the cytotoxic payload is released, leading to cell death. This targeted approach is a powerful strategy in the development of new cancer therapies.[9]
References
- 1. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjoncology.com [vjoncology.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. Antibody-drug conjugates in cancer therapy: applications and future advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethyl 4-isothiocyanatobenzoate in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-isothiocyanatobenzoate as a versatile starting material for the synthesis of various enzyme inhibitors. Detailed protocols for the synthesis of derivative compounds and subsequent enzyme inhibition assays are provided to guide researchers in their drug discovery efforts.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily owing to its highly reactive isothiocyanate (-N=C=S) functional group.[1] This electrophilic group readily undergoes nucleophilic addition reactions with primary and secondary amines, amino acids, and other nucleophiles to form stable thiourea derivatives.[2][3] This reactivity is the cornerstone of its application in the development of enzyme inhibitors, as the resulting thiourea moiety can participate in crucial hydrogen bonding interactions within the active sites of various enzymes.[2]
The aromatic ring and the ethyl ester group of this compound offer additional sites for chemical modification, allowing for the fine-tuning of the physicochemical properties and biological activity of the resulting inhibitor candidates. This adaptability makes it a suitable scaffold for targeting a range of enzymes implicated in various diseases.
Key Enzyme Targets
Derivatives of this compound and other isothiocyanates have shown inhibitory activity against several important enzyme classes:
-
Aromatase (CYP19A1): A key enzyme in estrogen biosynthesis, aromatase is a major target in the treatment of hormone-dependent breast cancer.[4][5][6]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][8][9]
-
SARS-CoV-2 3CL Protease (Mpro): An essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development.[10][11][12]
Data Presentation: Enzyme Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various isothiocyanate derivatives against the aforementioned enzyme targets. It is important to note that while these compounds are structurally related to derivatives of this compound, the specific inhibitory activities of direct derivatives may vary.
Table 1: Aromatase Inhibitory Activity of Isoflavanone Derivatives [4]
| Compound | IC50 (µM) |
| 3-(4-phenoxyphenyl)chroman-4-one | 2.4 |
| 6-methoxy-3-phenylchroman-4-one | 0.26 |
| 3-(pyridin-3-yl)chroman-4-one | 5.8 |
| Parent Isoflavanone | 29 |
Table 2: COX-2 Inhibitory Activity of Thiophene-based Derivatives [7]
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.24 |
| Celecoxib (Reference) | 0.42 | 33.8 |
Table 3: SARS-CoV-2 3CL Protease Inhibitory Activity of Various Compounds [10][11][12]
| Compound | IC50 (µM) |
| Compound 4 (a substrate-mimetic inhibitor) | 0.151 |
| GC376 | 0.160 |
| MAC-5576 | 0.081 |
| A potent covalent inhibitor | 1.4 |
Experimental Protocols
Protocol 1: Synthesis of a Thiourea-based Enzyme Inhibitor
This protocol describes a general method for the synthesis of a thiourea derivative from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine of choice (e.g., aniline)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)[2]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
Reagent Addition: While stirring at room temperature, add this compound (1.0 equivalent) to the amine solution. The addition can be performed in one portion.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature. For less reactive amines, gentle heating (reflux) may be required.[3]
-
Workup: Once the reaction is complete, pour the mixture into crushed ice.[3] The precipitated product can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, an extractive workup can be performed by dissolving the residue in an organic solvent like ethyl acetate, washing with water and brine, and then drying the organic layer over anhydrous sodium sulfate.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[2]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol for IC50 Determination)
This protocol provides a general framework for determining the IC50 value of a synthesized inhibitor against a target enzyme using a microplate-based assay.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Synthesized inhibitor compound
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Multichannel pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in the assay buffer to cover a range of concentrations.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with solvent only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[13][14][15][16][17]
-
Visualizations
Caption: General workflow for inhibitor synthesis and evaluation.
Caption: Aromatase signaling pathway and point of inhibition.
Caption: COX-2 inflammatory pathway and inhibition.
Caption: Role of 3CL protease in SARS-CoV-2 replication.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays.[1] Isothiocyanate derivatives, such as Fluorescein Isothiocyanate (FITC), are widely used reagents that covalently attach fluorescent dyes to proteins.[1][2][3] The underlying principle involves the reaction of the isothiocyanate group (-N=C=S) with primary amine groups (-NH2) on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][4][5] This reaction, which is most efficient under alkaline conditions (pH 8-9), forms a stable thiourea bond, ensuring the fluorescent label remains securely attached to the protein during subsequent experiments.[1][4][6]
This document provides a detailed protocol for the fluorescent labeling of proteins using isothiocyanate derivatives, with a focus on FITC as a primary example. It covers the experimental procedure, purification of the conjugate, and methods for characterizing the labeled protein.
Key Isothiocyanate-Based Fluorescent Dyes
A variety of fluorescent dyes functionalized with isothiocyanate groups are commercially available, offering a wide range of spectral properties. FITC is one of the most common due to its high quantum efficiency and stability.[7]
| Fluorophore | Excitation (λmax, nm) | Emission (λmax, nm) | Molecular Weight ( g/mol ) |
| Fluorescein Isothiocyanate (FITC) | 495 | 519-525 | 389.4 |
Table 1: Spectral properties of Fluorescein Isothiocyanate (FITC).[2][3][8]
Experimental Protocols
This protocol outlines a general procedure for labeling proteins with isothiocyanate derivatives. It is crucial to note that the optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.[1]
Materials and Reagents
-
Protein of interest
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[3]
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0[3][6]
-
Purification Column (e.g., Gel filtration column like Sephadex G-25 or a desalting spin column)[2][6]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ammonium Chloride (NH4Cl) (optional, for quenching)[3]
-
Microcentrifuge tubes
-
Aluminum foil
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for fluorescently labeling proteins with FITC.
Step-by-Step Protocol
1. Protein Preparation:
-
Dissolve the protein to a concentration of at least 2 mg/mL in the conjugation buffer (0.1 M sodium carbonate buffer, pH 9.0).[3]
-
Crucial Note: The protein solution must be free of amine-containing buffers (e.g., Tris) and sodium azide, as these will compete with the labeling reaction.[2][3] If necessary, dialyze the protein against PBS (pH 7.4) overnight at 4°C.[2][3]
2. FITC Solution Preparation:
-
Immediately before use, dissolve the FITC in anhydrous DMSO to a concentration of 1 mg/mL.[3] This solution should be prepared fresh for each labeling reaction.[3]
-
Protect the FITC solution from light by wrapping the tube in aluminum foil.[2][7]
3. Labeling Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[1][6] For antibodies, a 20- to 25-fold molar excess of FITC is often effective.[6]
-
Incubate the reaction mixture for 1-8 hours at room temperature or overnight at 4°C, protected from light.[1][3][6] The optimal incubation time can vary depending on the protein.
-
Optionally, the reaction can be quenched by adding ammonium chloride to a final concentration of 50 mM and incubating for an additional 2 hours at 4°C.[3]
4. Purification of the Labeled Protein:
-
It is essential to remove any unconjugated FITC from the labeled protein. This is typically achieved through gel filtration chromatography or dialysis.[2][6]
-
Gel Filtration:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
-
Carefully apply the reaction mixture to the top of the column.
-
Elute the protein with PBS. The labeled protein will be in the first colored band to elute, while the free dye will move more slowly.[2]
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of PBS at 4°C for an extended period, with several buffer changes, until no more free dye is observed in the dialysis buffer.
-
Chemical Reaction Diagram
Caption: Reaction of an isothiocyanate with a primary amine on a protein.
Data Presentation and Analysis
Characterization of Labeled Protein
After purification, it is important to determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[9][10]
1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of the fluorophore (e.g., 495 nm for FITC; Amax).[9]
-
The absorbance readings should ideally be between 0.2 and 1.4.[3] If necessary, dilute the sample and record the dilution factor.[9][11]
2. Calculation of Degree of Labeling (DOL):
The DOL can be calculated using the following formulas:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein [12]
-
Dye Concentration (M) = Amax / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the λmax of the dye.
-
CF: Correction factor to account for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For FITC, this is approximately 0.35.[12]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For IgG, this is approximately 210,000 M⁻¹cm⁻¹.[11]
-
ε_dye: Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹). For FITC, this is approximately 70,000 M⁻¹cm⁻¹.[7]
An ideal DOL for antibodies typically falls between 2 and 10.[4][11] Over-labeling can lead to fluorescence quenching and potential loss of protein activity, while under-labeling results in a weak signal.[9]
| Parameter | Value |
| Molar Extinction Coefficient of IgG at 280 nm (ε_protein) | ~210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of FITC at 495 nm (ε_dye) | ~70,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for FITC | ~0.35 |
Table 2: Constants for Calculating the Degree of Labeling for a FITC-labeled IgG antibody.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of the dye. | Increase the molar ratio of dye to protein.[1] |
| Reaction pH is too low. | Ensure the conjugation buffer is at the optimal pH (8-9).[6] | |
| Presence of competing amines in the buffer. | Dialyze the protein against an amine-free buffer before labeling.[2][3] | |
| Protein Precipitation | The protein is not stable under the labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions.[1] |
| High concentration of organic solvent (DMSO). | Ensure the final DMSO concentration is low (typically <10%).[7] | |
| Low Fluorescence Signal | The fluorophore is quenched due to over-labeling. | Reduce the molar excess of the dye in the labeling reaction. |
| The labeled protein has degraded. | Handle the protein gently, keep it on ice, and consider adding protease inhibitors.[1] |
Table 3: Troubleshooting common issues in protein fluorescent labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. merckmillipore.com [merckmillipore.com]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Ethyl 4-isothiocyanatobenzoate: A Versatile Building Block in Pharmaceutical Synthesis
Application Note AP-CHEM-2025-01
Introduction
Ethyl 4-isothiocyanatobenzoate (EIB) is a versatile bifunctional reagent increasingly utilized as a key building block in the synthesis of a diverse array of biologically active compounds.[1][2] Its chemical structure, featuring a reactive isothiocyanate group and a modifiable ethyl ester moiety, allows for its incorporation into various molecular scaffolds, particularly in the construction of thiourea derivatives.[1] The isothiocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable thiourea linkages.[1] This reactivity has been extensively exploited in medicinal chemistry to generate libraries of compounds for drug discovery programs. Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3][4]
This application note details the use of this compound in the synthesis of two classes of pharmaceutically relevant compounds: kinase inhibitor analogues and antimicrobial agents. Detailed protocols for the synthesis and characterization of representative molecules are provided, along with a summary of their biological activities.
Key Chemical Properties
| Property | Value | Reference |
| CAS Number | 1205-06-7 | [1][5] |
| Molecular Formula | C₁₀H₉NO₂S | [1][5] |
| Molecular Weight | 207.25 g/mol | [5] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 57 °C | [1] |
| Boiling Point | 123-127 °C at 1 mmHg | [1] |
| Purity | ≥99.0% | [1] |
Application 1: Synthesis of Kinase Inhibitor Analogues
The diaryl urea or thiourea motif is a well-established pharmacophore in a variety of kinase inhibitors, including the multi-kinase inhibitor Sorafenib, which is approved for the treatment of certain types of cancer.[6][7] Sorafenib targets several kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[6] this compound serves as a valuable building block for the synthesis of Sorafenib analogues where the urea linkage is replaced by a thiourea group.
General Reaction Scheme
The synthesis involves the nucleophilic addition of an aromatic amine to the isothiocyanate group of this compound.
Caption: General synthesis of N,N'-disubstituted thioureas.
Experimental Protocol: Synthesis of a Sorafenib Analogue Intermediate
This protocol describes the synthesis of an N,N'-disubstituted thiourea, a key intermediate for Sorafenib analogues.
Materials:
-
This compound
-
4-Aminophenol
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in anhydrous DCM or DMF.
-
To this solution, add 1.0 equivalent of this compound.
-
Stir the reaction mixture at room temperature for 4-6 hours. For less reactive aromatic amines, the reaction may require heating to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol.
-
If further purification is needed, perform column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity of a Representative Sorafenib Analogue
The following table summarizes the biological activity of a synthesized Sorafenib analogue against a cancer cell line.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 4b (Sorafenib Analogue) | HepG2 (Hepatocellular Carcinoma) | More potent than Sorafenib | [7][8] |
Putative Signaling Pathway Inhibition
The diaryl thiourea scaffold, similar to Sorafenib, is expected to inhibit receptor tyrosine kinases like VEGFR-2, thereby blocking downstream signaling pathways crucial for angiogenesis and tumor cell proliferation.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Application 2: Synthesis of Antimicrobial Agents
Thiourea derivatives have been widely reported to possess significant antimicrobial activity, including antibacterial and antifungal properties.[4] this compound provides a convenient entry point to a wide range of N-aryl-N'-(4-ethoxycarbonylphenyl)thioureas, which can be screened for their antimicrobial efficacy.
General Reaction Scheme
The synthesis follows the same principle as for the kinase inhibitor analogues, reacting this compound with various (hetero)aromatic amines.
Caption: Synthesis of antimicrobial thiourea derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-N'-(4-ethoxycarbonylphenyl)thioureas
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[9]
Materials:
-
This compound
-
Various substituted anilines
-
Phase-transfer catalyst (e.g., polyethylene glycol-400)
-
Microwave reactor
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe vessel, combine 1.0 equivalent of this compound, 1.0 equivalent of the desired substituted aniline, and a catalytic amount of a phase-transfer catalyst.
-
The reaction is performed under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically a few minutes).
-
Monitor the reaction completion by TLC.
-
After cooling, the solid product is typically purified by recrystallization from ethanol.
-
Characterize the final products by IR, ¹H NMR, and elemental analysis.[9]
Antimicrobial Activity of Representative Thiourea Derivatives
The following table presents the antimicrobial activity of thiourea derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivatives | Staphylococcus aureus | - | [10] |
| Thiourea Derivatives | Bacillus cereus | - | [10] |
| Thiourea Derivatives | Escherichia coli | - | [10] |
Note: Specific MIC values for derivatives of this compound were not detailed in the provided search results, but the general class of thioureas shows significant activity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant compounds. Its straightforward reactivity with amines to form thioureas provides a reliable method for generating diverse molecular libraries. The applications in the development of kinase inhibitors and antimicrobial agents highlight its importance in modern drug discovery and development. The provided protocols offer a starting point for researchers to explore the potential of this reagent in their own synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 5. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-isothiocyanatobenzoate Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of Ethyl 4-isothiocyanatobenzoate with primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 1205-06-7) is a chemical compound with the molecular formula C10H9NO2S.[1] It serves as a crucial building block in organic synthesis. Its primary application is in the formation of thiourea derivatives through reaction with amines. These thiourea compounds are often precursors to bioactive molecules, making this compound valuable in drug discovery and for the synthesis of dyes and polymers.[1]
Q2: What are the general storage and handling recommendations for this compound?
This compound is a white to yellow solid that is relatively stable under standard conditions.[1] For optimal stability, it should be stored in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents. It is sensitive to moisture and should be kept in a tightly closed container.
Q3: What is the basic reaction mechanism for the conjugation of this compound with an amine?
The conjugation reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This addition reaction results in the formation of a stable N,N'-disubstituted thiourea.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation of this compound.
Issue 1: Low or No Product Yield
-
Q: My reaction is showing low to no conversion to the desired thiourea product. What are the potential causes and solutions?
-
A: Several factors can contribute to low yield. Consider the following troubleshooting steps:
-
Reactivity of the Amine: Aromatic amines are generally less nucleophilic than aliphatic amines and may react slower. For less reactive amines, consider increasing the reaction temperature or using a catalyst.
-
Steric Hindrance: Bulky substituents on the amine or near the isothiocyanate group can impede the reaction. If possible, consider using a less hindered amine.
-
Reaction Temperature: While many isothiocyanate-amine conjugations proceed at room temperature, some may require heating to overcome the activation energy barrier. A gradual increase in temperature (e.g., to 40-60 °C) can be beneficial.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Ensure the solvent is anhydrous, as moisture can react with the isothiocyanate.
-
Reagent Purity: Impurities in either the this compound or the amine can interfere with the reaction. Ensure the purity of your starting materials.
-
-
Issue 2: Formation of Side Products
-
Q: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?
-
A: The primary side product in isothiocyanate reactions is often the formation of a symmetrical urea from the hydrolysis of the isothiocyanate, followed by reaction with another amine molecule. To minimize this:
-
Use Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to prevent hydrolysis of the isothiocyanate.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Issue 3: Difficulty in Product Purification
-
Q: My crude product is an oil and will not crystallize, or it is difficult to purify by column chromatography. What purification strategies can I employ?
-
A: Oily products or those that are difficult to separate from starting materials can be challenging. Here are some suggestions:
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization or wash away non-polar impurities.
-
Recrystallization: For solid products, recrystallization is a powerful purification technique. Common solvents for thioureas include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography Optimization: If using column chromatography, experiment with different solvent systems to achieve better separation. A gradient elution of ethyl acetate in hexane is a common starting point.
-
-
Data Presentation
The following tables summarize general reaction conditions for the synthesis of thioureas from aromatic isothiocyanates. These can be used as a starting point for optimizing the conjugation of this compound.
Table 1: General Reaction Conditions for Aromatic Isothiocyanate Conjugation with Amines
| Parameter | Condition | Remarks |
| Stoichiometry | 1:1 to 1:1.2 (Isothiocyanate:Amine) | A slight excess of the amine can help drive the reaction to completion. |
| Solvent | THF, DCM, Acetonitrile, Toluene | Anhydrous conditions are crucial. |
| Temperature | Room Temperature to 60 °C | Less reactive amines may require heating. |
| Reaction Time | 1 to 24 hours | Monitor by TLC for completion. |
Table 2: Solvent Effects on the Synthesis of Electron-Deficient Aryl Isothiocyanates
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Water | 40 | 18 | 35 |
| THF/Water (1:4) | 40 | 12 | 75 |
| Dioxane/Water (1:4) | 40 | 12 | 81 |
| Acetonitrile/Water (1:4) | 40 | 12 | 88 |
| DMF/Water (1:4) | 40 | 6 | 95 |
| Data adapted from a study on the synthesis of 4-chlorophenyl isothiocyanate and can be used as a reference for optimizing reactions with this compound, which also contains an electron-withdrawing group.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Conjugation of this compound with a Primary Amine
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous THF (0.1 M).
-
Addition of Isothiocyanate: To the stirred solution, add this compound (1.0 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). For less reactive amines, the reaction mixture can be heated to 40-60 °C.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene.
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Reagent Addition: Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.
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Reflux: Heat the mixture to reflux and maintain for 8 hours.
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Quenching and Extraction: After cooling the reaction mixture with ice, add 100 ml of concentrated hydrochloric acid. Separate the toluene layer and wash it with water.
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Isolation and Purification: Distill off the toluene under reduced pressure. Crystallize the residual oily product from methanol to obtain ethyl p-isothiocyanatobenzoate. This procedure yields approximately 77.1 g (74.5%) of the product with a melting point of 52 °C.[3]
Visualizations
Caption: Reaction mechanism for thiourea formation.
Caption: Troubleshooting workflow for low product yield.
References
Troubleshooting low yield in Ethyl 4-isothiocyanatobenzoate reactions
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot low-yield issues encountered during the synthesis of Ethyl 4-isothiocyanatobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Reaction of Ethyl 4-aminobenzoate with Thiophosgene: This is a direct method but involves the highly toxic and volatile reagent, thiophosgene.[1]
-
Decomposition of a Dithiocarbamate Salt: This is a safer alternative that involves two main steps:
Q2: What are the common causes of low yield in the synthesis of this compound?
A2: Low yields can stem from several factors, including:
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Incomplete reaction: The starting amine may not be fully consumed.
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Formation of side products: The most common byproduct is the corresponding symmetrical thiourea.[3]
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Degradation of the product: Isothiocyanates can be sensitive to moisture and certain reaction conditions.
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Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or desulfurizing agent can significantly impact the yield.
-
Poor quality of reagents: Degradation of reagents, especially thiophosgene and carbon disulfide, can lead to poor results.
Q3: How can I minimize the formation of the symmetrical thiourea byproduct?
A3: The formation of symmetrical thiourea occurs when the newly formed isothiocyanate reacts with unreacted Ethyl 4-aminobenzoate. To minimize this:
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Control Stoichiometry: Ensure that the thiocarbonyl source (thiophosgene or CS₂) is in slight excess relative to the amine.[1][3]
-
Slow Addition: Add the amine to the reaction mixture containing the thiocarbonyl source slowly to maintain an excess of the latter throughout the reaction.
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One-Pot Procedures: In the dithiocarbamate method, performing the reaction as a one-pot synthesis where the desulfurizing agent is added directly after the formation of the dithiocarbamate salt can reduce the chance of side reactions.
Q4: How do I choose the right desulfurizing agent for the dithiocarbamate method?
A4: The choice of desulfurizing agent is critical and depends on the specific substrate and desired reaction conditions. For aryl isothiocyanates with electron-withdrawing groups like this compound, stronger desulfurizing agents may be required. Common options include tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and iodine.[3][4]
Q5: How should I store this compound to prevent degradation?
A5: this compound is a white to yellow solid that is relatively stable under standard conditions.[5] However, isothiocyanates can be moisture-sensitive.[6] Therefore, it is best to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[5][6][7][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete conversion of starting amine | - Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal duration. - Check reagent stoichiometry: Ensure at least a 1:1 molar ratio of the thiocarbonyl source to the amine. A slight excess (1.1-1.2 equivalents) of the thiocarbonyl source can drive the reaction to completion.[9] - Use a catalyst: For the dithiocarbamate method, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can increase the reaction rate.[1] |
| Poor quality of reagents | - Use fresh reagents: Thiophosgene and carbon disulfide can degrade over time. Use freshly opened or properly stored reagents. - Ensure anhydrous conditions: Isothiocyanates and some of the reagents are moisture-sensitive. Use oven-dried glassware and anhydrous solvents.[9] |
| Suboptimal desulfurizing agent (for dithiocarbamate method) | - Select a more suitable agent: For electron-deficient anilines like Ethyl 4-aminobenzoate, consider using desulfurizing agents like tosyl chloride or a combination of iodine and a phase-transfer catalyst.[3][4] |
Problem 2: Significant Formation of Symmetrical Thiourea Byproduct
| Potential Cause | Suggested Solution |
| Excess of starting amine | - Adjust stoichiometry: Use a slight excess of the thiocarbonyl source (thiophosgene or CS₂).[1][3] - Reverse addition: Slowly add the amine solution to the thiophosgene or CS₂ solution to ensure the latter is always in excess. |
| Localized high concentration of amine | - Ensure efficient stirring: Vigorous stirring is crucial to maintain a homogeneous reaction mixture and prevent localized high concentrations of the amine. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of unreacted starting materials | - Optimize reaction conditions: Refer to "Problem 1" to drive the reaction to completion. - Aqueous wash: An acidic wash (e.g., dilute HCl) can help remove unreacted amine. |
| Presence of thiourea byproduct | - Chromatography: Column chromatography on silica gel is often effective for separating the isothiocyanate from the more polar thiourea byproduct. |
| Oily product that is difficult to crystallize | - Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. - Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity. |
Data Presentation
Table 1: Comparison of Desulfurizing Agents for Aryl Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Yields for Aryl Isothiocyanates | Key Advantages | Key Disadvantages |
| Tosyl Chloride | 75-97%[4] | High yields, relatively short reaction times.[4] | Can be difficult to remove from non-polar products. |
| Di-tert-butyl dicarbonate (Boc₂O) | Generally high yields | Volatile byproducts are easily removed by evaporation.[1] | Stoichiometry must be precise to avoid residual reagent. |
| Iodine | Good to excellent yields | Effective for electron-deficient anilines. | Requires careful handling. |
| Hydrogen Peroxide | Good yields for non-chiral substrates | "Green" reagent, works well in protic solvents. | May not be effective for all substrates.[4] |
| Sodium Persulfate | Good to excellent yields | Safer than thiophosgene, simple workup.[4] | May require a two-step procedure for some substrates for optimal yield.[4] |
Experimental Protocols
Method 1: Synthesis from Ethyl 4-aminobenzoate and Carbon Disulfide
This protocol is a general one-pot method.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1.0 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂). Add a base such as triethylamine (1.1 eq.) and stir the solution under an inert atmosphere.
-
Dithiocarbamate Formation: Cool the mixture in an ice bath and add carbon disulfide (1.2 eq.) dropwise. Allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture again in an ice bath and add the chosen desulfurizing agent (e.g., tosyl chloride, 1.1 eq.) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Method 2: Synthesis from Ethyl 4-aminobenzoate and Thiophosgene
Caution: Thiophosgene is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Methodology:
-
Reaction Setup: To a stirred solution of Ethyl 4-aminobenzoate (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform) and water, add a base such as calcium carbonate or sodium bicarbonate.
-
Thiophosgene Addition: Cool the mixture in an ice bath. Slowly add a solution of thiophosgene (1.1 eq.) in the same organic solvent dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Desired and side reaction pathways in the synthesis of this compound.
References
- 1. cbijournal.com [cbijournal.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Ethyl 4-cyanobenzoate(7153-22-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Preventing side reactions of Ethyl 4-isothiocyanatobenzoate in aqueous buffers
Welcome to the technical support center for Ethyl 4-isothiocyanatobenzoate (EITC). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing EITC for their conjugation experiments in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions to help you mitigate side reactions and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound (EITC) in aqueous buffers?
The primary and intended reaction of EITC is the covalent conjugation to primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues. This reaction forms a stable thiourea linkage. For efficient conjugation, a slightly alkaline pH is recommended to ensure the amine is in its deprotonated, nucleophilic state.
Q2: What are the main side reactions of EITC in aqueous buffers?
There are two principal side reactions to be aware of when working with EITC in aqueous environments:
-
Hydrolysis of the Isothiocyanate Group: The isothiocyanate functional group is susceptible to hydrolysis in water, yielding an unstable carbamic acid derivative which then decomposes to the corresponding amine (4-aminobenzoate ethyl ester) and carbon dioxide. This reaction is accelerated at higher pH values.
-
Hydrolysis of the Ethyl Ester Group: The ethyl ester moiety of EITC can undergo base-catalyzed hydrolysis to form the corresponding carboxylate (4-isothiocyanatobenzoic acid). This side reaction becomes more significant under the alkaline conditions typically used for efficient amine conjugation.
Q3: How does pH affect the reaction of EITC?
The pH of the reaction buffer is a critical parameter that influences both the desired conjugation and the undesired side reactions. The reaction with primary amines is significantly dependent on pH, with optimal rates typically observed between pH 8.5 and 9.5.[1] This is because the unprotonated amine is the reactive species. However, the hydrolysis of both the isothiocyanate group and the ethyl ester is also accelerated at higher pH. Therefore, a careful optimization of pH is necessary to maximize the yield of the desired conjugate while minimizing side products.
Q4: What type of buffer should I use for my conjugation reaction?
It is advisable to use non-nucleophilic buffers to avoid reaction with the isothiocyanate group. Buffers containing primary or secondary amines, such as Tris, should be avoided as they can compete with the target molecule for reaction with EITC. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer. The choice of buffer can also influence the stability of EITC, with some buffer components potentially accelerating its degradation.[2]
Q5: Can temperature be used to control the reaction?
Yes, temperature can influence the rates of both the desired reaction and side reactions. Increasing the temperature will generally accelerate all reactions. However, for sensitive biomolecules, prolonged exposure to high temperatures can lead to denaturation. Most conjugation reactions with isothiocyanates are performed at room temperature for a few hours or at 4°C overnight.
Troubleshooting Guides
Problem: Low Conjugation Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH is too low for efficient amine reaction or too high, leading to rapid hydrolysis of EITC. Perform a pH optimization study, testing a range from pH 8.0 to 9.5. |
| Hydrolysis of EITC | EITC stock solution may have degraded, or the reaction time is too long, allowing for significant hydrolysis. Prepare a fresh stock solution of EITC in an anhydrous organic solvent like DMSO or DMF immediately before use. Minimize the reaction time by optimizing reactant concentrations. |
| Presence of Nucleophiles in the Buffer | Buffer components (e.g., Tris) or other additives with primary or secondary amines are competing with the target molecule. Use a non-nucleophilic buffer such as PBS, borate, or carbonate. |
| Insufficient Molar Excess of EITC | The concentration of EITC is not high enough to drive the reaction to completion. Increase the molar excess of EITC relative to the target molecule. A 10-20 fold molar excess is a common starting point. |
| Inactive Biomolecule | The primary amines on the target molecule are not accessible or have been modified. Confirm the purity and integrity of your biomolecule. |
Problem: Presence of Multiple Side Products
| Potential Cause | Troubleshooting Step |
| Significant Hydrolysis of Isothiocyanate and/or Ester | The reaction is being run at too high a pH or for too long. Lower the pH of the reaction buffer (while still maintaining conditions for amine reactivity) and/or decrease the reaction time. |
| Reaction with Buffer Components | A nucleophilic buffer is being used. Switch to a non-nucleophilic buffer system like PBS or borate buffer. |
| Non-specific Reactions | At very high pH, other nucleophilic groups on the protein (e.g., thiols) might show some reactivity. Optimize the pH to favor reaction with primary amines. |
Quantitative Data Summary
The following table summarizes the general stability of the functional groups present in this compound in aqueous solutions. Please note that specific rates for EITC may vary.
| Functional Group | Condition | Relative Stability/Reactivity |
| Isothiocyanate | Acidic pH (e.g., < 6) | Relatively stable, slow hydrolysis. |
| Neutral pH (e.g., 7-8) | Moderate stability, hydrolysis occurs over time. | |
| Alkaline pH (e.g., > 8.5) | Less stable, increased rate of hydrolysis. | |
| Ethyl Ester | Acidic pH (e.g., < 6) | Stable to acid-catalyzed hydrolysis under mild conditions. |
| Neutral pH (e.g., 7) | Generally stable. | |
| Alkaline pH (e.g., > 8.5) | Susceptible to base-catalyzed hydrolysis. | |
| Thiourea (Product) | Wide pH range | Generally very stable. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of EITC to a Protein
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Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) at a concentration of 1-10 mg/mL.
-
EITC Stock Solution Preparation: Immediately before use, dissolve EITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.
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Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess of the EITC stock solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation. Protect from light if the conjugate is light-sensitive.
-
Purification: Remove unreacted EITC and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
Protocol 2: Assessing the Stability of EITC in Aqueous Buffers
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.0, 8.0, 9.0, and 10.0).
-
EITC Incubation: Add a known concentration of EITC from a fresh stock solution to each buffer.
-
Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of each solution.
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Analysis: Analyze the concentration of remaining EITC in each aliquot using a suitable analytical method, such as reverse-phase HPLC with UV detection. The appearance of hydrolysis products (4-aminobenzoate ethyl ester and 4-isothiocyanatobenzoic acid) can also be monitored.
-
Data Interpretation: Plot the concentration of EITC versus time for each pH to determine the stability profile.
Visualizations
References
How to remove unreacted Ethyl 4-isothiocyanatobenzoate from a protein sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Ethyl 4-isothiocyanatobenzoate from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with proteins?
This compound is a chemical compound containing a highly reactive isothiocyanate group (-N=C=S).[1] This group readily reacts with primary amino groups (like the N-terminus of a protein or the side chain of lysine residues) to form a stable thiourea linkage. This property makes it a useful reagent for protein labeling, modification, or crosslinking in various research applications.
Q2: Why is it necessary to remove unreacted this compound from my protein sample?
The presence of unreacted small molecules like this compound can interfere with downstream applications.[2][3] These include:
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Interference with assays: The compound may interact with reagents in subsequent experiments, leading to inaccurate results.
-
Toxicity to cells: If the labeled protein is intended for use in cell-based assays, the free isothiocyanate can be toxic.
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Inaccurate quantification: The presence of the compound can affect protein concentration measurements.
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Competition in downstream reactions: The unreacted compound could react with other molecules, leading to unintended side products.
Q3: What are the primary methods for removing small molecules like this compound from protein samples?
The most common and effective methods for removing small molecules from protein samples are based on size differences. These include:
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Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size.[4][5][6] Small molecules like unreacted this compound can pass through the membrane's pores into a larger volume of buffer, while the larger protein molecules are retained.[6]
-
Gel Filtration Chromatography (Desalting): This method, also known as size-exclusion chromatography (SEC), separates molecules based on their size as they pass through a column packed with a porous resin.[3][7][8][9][10] Larger protein molecules travel more quickly through the column, while smaller molecules like this compound enter the pores of the resin beads and are eluted later.[9][10]
-
Ultrafiltration: This technique uses pressure to force a solution through a semi-permeable membrane with a specific molecular weight cutoff (MWCO), allowing for the removal of smaller molecules and concentration of the protein sample.[5]
-
Protein Precipitation: This method involves adding a reagent (like acetone or ammonium sulfate) to decrease the solubility of the protein, causing it to precipitate.[11][12] The precipitated protein can then be separated from the soluble unreacted compound by centrifugation.[11]
Troubleshooting Guides
Problem 1: My protein precipitated after the labeling reaction or during the removal of unreacted this compound.
| Possible Cause | Recommended Solution |
| Over-labeling: Attaching too many hydrophobic this compound molecules can alter the protein's surface properties, leading to aggregation and precipitation.[13][14] | Reduce the molar excess of this compound used in the labeling reaction. Aim for a lower degree of labeling.[13][14] |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point, reducing its solubility. | Ensure the buffer pH is at least one unit away from the protein's isoelectric point. Maintain an appropriate ionic strength (e.g., by including 150 mM NaCl) to keep the protein soluble. |
| Organic Solvent from Stock Solution: If this compound is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation. | Use a concentrated stock of the labeling reagent to minimize the volume of organic solvent added. Consider the protein's tolerance to the specific organic solvent. |
| Denaturation during Precipitation Method: Using harsh organic solvents like acetone for precipitation can denature the protein, causing irreversible aggregation. | If using precipitation, consider a gentler method like salting out with ammonium sulfate, which is less likely to cause denaturation.[12] Alternatively, use a non-precipitating method like dialysis or gel filtration. |
Problem 2: I still have a significant amount of unreacted this compound in my sample after purification.
| Possible Cause | Recommended Solution |
| Inefficient Dialysis: The dialysis buffer volume may be too small, or the dialysis time too short, leading to incomplete removal of the small molecule. | Use a large volume of dialysis buffer (at least 100-200 times the sample volume) and perform multiple buffer changes over a sufficient period (e.g., overnight at 4°C).[4][6] Ensure continuous stirring of the dialysis buffer to maintain the concentration gradient.[4] |
| Incorrect MWCO of Dialysis Membrane: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane may be too large, allowing the protein to leak out, or too small, hindering the removal of the small molecule. | Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein but large enough to allow the free passage of this compound (MW: 207.25 g/mol ).[4][15] A 3-10 kDa MWCO is typically suitable for most proteins. |
| Improper Gel Filtration Column Packing or Choice: The gel filtration column may be poorly packed, leading to channeling and inefficient separation. The resin may not be appropriate for the size of the protein and the small molecule. | Use a pre-packed desalting column for convenience and optimal performance. If packing your own, ensure the bed is uniform and free of air bubbles. Select a resin with a fractionation range appropriate for separating your protein from small molecules. |
| Sample Overload on Gel Filtration Column: Applying too large a sample volume to the desalting column can lead to poor resolution and carryover of the unreacted compound. | The sample volume should not exceed the manufacturer's recommendation, typically around 10-30% of the column bed volume for optimal separation. |
Experimental Protocols
Method 1: Removal by Dialysis
This method is gentle and effective for removing small molecules from protein samples.
Materials:
-
Protein sample containing unreacted this compound
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa, 7 kDa, or 10 kDa)
-
Dialysis buffer (a buffer in which the protein is stable and soluble, e.g., PBS or Tris-HCl)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Load the Sample: Pipette the protein sample into the dialysis tubing/cassette, ensuring to leave some space for potential sample dilution.
-
Secure the Tubing/Cassette: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.
-
Perform Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of cold (4°C) dialysis buffer (e.g., 1-2 liters for a 1-5 mL sample).[16] Place the beaker on a stir plate and add a stir bar to ensure continuous mixing of the buffer.[4]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C.[16] Change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, the final dialysis can be performed overnight.[16]
-
Recover the Sample: Carefully remove the dialysis bag/cassette from the buffer. Open one end and gently pipette the purified protein sample into a clean tube.
Method 2: Removal by Gel Filtration Chromatography (Desalting)
This method is rapid and ideal for smaller sample volumes.
Materials:
-
Protein sample containing unreacted this compound
-
Pre-packed desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns) or a self-packed gel filtration column (e.g., with Sephadex G-25 resin)
-
Equilibration/elution buffer (the same buffer you want your final protein sample to be in)
-
Collection tubes
-
Centrifuge (for spin columns)
Procedure for a Spin Desalting Column:
-
Prepare the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge for 1-2 minutes at the recommended speed to remove the storage buffer.[16]
-
Equilibrate the Column: Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the desired buffer.[16]
-
Load the Sample: Place the column in a new collection tube. Slowly apply the protein sample to the center of the resin bed.
-
Elute the Protein: Centrifuge the column at the recommended speed and time. The purified protein will be collected in the tube, while the smaller unreacted this compound molecules are retained in the resin.[16]
Comparison of Removal Methods
| Feature | Dialysis | Gel Filtration (Desalting) | Protein Precipitation |
| Principle | Diffusion across a semi-permeable membrane based on MWCO.[4][6] | Size-exclusion chromatography; separation based on molecular size.[3][7][10] | Altering solvent conditions to reduce protein solubility.[11] |
| Processing Time | Long (several hours to overnight).[2][16] | Short (5-15 minutes).[2] | Relatively short (30-60 minutes). |
| Sample Volume | Wide range (µL to Liters).[2] | Limited by column size (typically µL to a few mL).[2] | Wide range, but can be cumbersome for very large volumes. |
| Protein Recovery | Generally high, but potential for loss due to non-specific binding to the membrane. | High with optimized columns. | Can be lower due to incomplete precipitation or difficulty in resolubilizing the protein pellet.[3] |
| Final Sample Concentration | Sample is often diluted. | Minimal dilution, especially with spin columns. | Sample is concentrated. |
| Gentleness | Very gentle, preserves protein activity.[5] | Gentle, preserves protein activity.[3] | Can cause protein denaturation, especially with organic solvents. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for protein labeling and subsequent purification to remove unreacted reagents.
Caption: Workflow for protein labeling and purification.
References
- 1. innospk.com [innospk.com]
- 2. 蛋白透析、脱盐、浓缩和小分子杂质去除 -赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. google.com [google.com]
- 11. Protein precipitation - Wikipedia [en.wikipedia.org]
- 12. bioquochem.com [bioquochem.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
Addressing solubility issues of Ethyl 4-isothiocyanatobenzoate in labeling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during labeling reactions with Ethyl 4-isothiocyanatobenzoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound (CAS 1205-06-7) is a chemical compound with the molecular formula C10H9NO2S.[1][2] It is a white to yellow solid with a melting point of 57°C.[1] The isothiocyanate group (-N=C=S) is highly reactive, particularly with primary amines, making it a useful reagent for labeling proteins and other biomolecules.[1]
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
This compound has poor solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in a dry, aprotic organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most common and effective solvents for this purpose. Ethanol can also be used, though the solubility might be lower. It is crucial to use anhydrous solvents, as the isothiocyanate group can react with water, leading to hydrolysis.
Q3: My compound precipitates when I add the stock solution to my aqueous reaction buffer. How can I prevent this?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Slow, Dropwise Addition: Add the stock solution slowly and drop-by-drop to the vigorously stirring or vortexing aqueous buffer.[3] This rapid dispersion prevents the formation of localized high concentrations of the compound that can lead to precipitation.
-
Lower Final Concentration: Your target concentration in the final reaction mixture may be above the solubility limit. Consider performing a dose-response experiment to determine if a lower, non-precipitating concentration is still effective for your application.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can improve the solubility of this compound. Ensure the final concentration of the co-solvent is compatible with your biological system.
-
Pre-warmed Buffer: Using a pre-warmed aqueous buffer can sometimes improve the solubility of the compound upon dilution.[3]
Q4: What is the stability of this compound in solution?
The isothiocyanate functional group is susceptible to hydrolysis, especially in aqueous solutions and at neutral to alkaline pH.[4][5] Stock solutions in anhydrous DMSO or DMF are relatively stable when stored properly at -20°C or -80°C and protected from moisture. It is recommended to prepare fresh aqueous working solutions for each experiment.
Q5: Are there any alternative strategies to improve the solubility of this compound in my labeling reaction?
If the above methods are insufficient, you can explore the use of solubility-enhancing excipients. These are typically used in drug formulation but can be adapted for in vitro experiments. Options include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to help solubilize hydrophobic compounds in aqueous media.[3]
It is critical to validate that any excipient used does not interfere with your specific application.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the solubility of this compound during labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the organic solvent. | 1. Inappropriate solvent. 2. Solvent is not anhydrous. 3. Insufficient mixing. | 1. Use high-purity, anhydrous DMSO or DMF. 2. Ensure your solvent is dry and has been stored properly. 3. Vortex or sonicate the solution to aid dissolution. Gentle warming may also help, but avoid high temperatures. |
| A clear stock solution becomes cloudy or forms a precipitate upon storage. | 1. Absorption of moisture from the air. 2. Compound degradation. 3. Storage at an inappropriate temperature. | 1. Store stock solutions in tightly sealed vials with desiccant. 2. Prepare fresh stock solutions more frequently. 3. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | 1. Final concentration is too high. 2. Poor mixing technique. 3. Incompatible buffer components. | 1. Reduce the final concentration of this compound. 2. Add the stock solution dropwise to the vigorously stirring buffer. 3. Test the solubility in a small volume of your buffer before scaling up. Consider using a different buffer system. |
| The labeling reaction is inefficient or fails, even with a clear solution. | 1. Hydrolysis of the isothiocyanate group. 2. Reaction pH is not optimal. 3. Competing nucleophiles in the buffer. | 1. Prepare fresh working solutions immediately before use. 2. The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH (typically pH 8.0-9.0). 3. Avoid buffers containing primary amines (e.g., Tris), as they will compete with your target molecule for reaction with the isothiocyanate. Use buffers such as phosphate or bicarbonate. |
Data Presentation
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. Use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. Use anhydrous grade. |
| Ethanol | Moderate | Can be used as a co-solvent. Lower solubility compared to DMSO and DMF. |
| Methanol | Moderate | Can be used as a co-solvent. |
| Acetonitrile | Moderate | Can be used as a co-solvent. |
| Water | Very Low | Essentially insoluble in aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low | Requires the addition of an organic co-solvent from a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Protein Labeling Reaction
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a slightly alkaline pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Dilution of Stock Solution: Immediately before the reaction, thaw an aliquot of the this compound stock solution.
-
Labeling Reaction: While vigorously stirring the protein solution, add the desired amount of the this compound stock solution dropwise. A common starting point is a 10-20 fold molar excess of the labeling reagent to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted labeling reagent and byproducts by gel filtration (e.g., Sephadex G-25 column) or dialysis against an appropriate buffer.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: General signaling pathways affected by isothiocyanates in cancer cells.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Impact of pH on the efficiency of isothiocyanate-amine coupling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the efficiency of isothiocyanate-amine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an isothiocyanate with a primary amine?
A1: The optimal pH for isothiocyanate-amine coupling is typically in the range of 8.5 to 9.5.[1] This alkaline environment ensures that the primary amine group is in its deprotonated, nucleophilic state (-NH₂), which is necessary for it to attack the electrophilic carbon of the isothiocyanate group.[2][3]
Q2: Can the coupling reaction be performed at a neutral pH?
A2: While the reaction can proceed at a neutral pH, it is generally much slower and less efficient. The concentration of the reactive, deprotonated form of aliphatic amines is very low below pH 8.[1] However, the α-amino group at the N-terminus of a protein has a lower pKa (around 7-8.9) than the ε-amino group of lysine (around 10.5), which can sometimes allow for more selective labeling at a near-neutral pH.[1][3]
Q3: What are the consequences of performing the coupling reaction at a very high pH (e.g., > 10)?
A3: At a pH above 9.5, the rate of hydrolysis of the isothiocyanate group increases significantly.[4] This side reaction competes with the desired amine coupling, leading to a lower yield of the final conjugate. For some applications, a pH greater than 11 can be used to intentionally decompose certain intermediates.[5]
Q4: Are there any buffers that should be avoided for this reaction?
A4: Yes, it is crucial to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][4][6] These buffers will compete with the target amine for reaction with the isothiocyanate, significantly reducing the labeling efficiency.[2][6] Amine-free buffers like sodium bicarbonate, sodium carbonate, or borate are recommended.[2][3][6]
Q5: How does pH affect the reaction of isothiocyanates with other functional groups?
A5: Isothiocyanates can also react with thiol groups (e.g., from cysteine residues). This reaction is more favorable at a lower pH, typically between 6 and 8, and results in the formation of a dithiocarbamate linkage.[7] Therefore, controlling the pH can provide some degree of selectivity between amine and thiol reactions.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step | Recommendation |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer. | Adjust the pH to the optimal range of 8.5-9.5 using an appropriate amine-free buffer such as 0.1 M sodium bicarbonate or borate buffer.[2][8] |
| Presence of competing amines in the sample. | Ensure your protein or amine-containing molecule is in an amine-free buffer. | If your sample contains Tris, glycine, or ammonium salts, perform a buffer exchange into a suitable conjugation buffer prior to adding the isothiocyanate.[4][9] |
| Hydrolysis of the isothiocyanate. | Use fresh, anhydrous DMSO or DMF to prepare the isothiocyanate stock solution. | Avoid introducing water into the isothiocyanate stock. Prepare the solution immediately before use.[2][10] |
| Low reactivity of the amine. | For sterically hindered or electron-deficient amines, the reaction may be sluggish. | Consider increasing the reaction temperature or extending the incubation time. A slight excess of the isothiocyanate may also be beneficial.[11] |
| Impure antibody or protein. | Verify the purity of your protein. | Impurities can compete with the target for labeling. Ensure the protein is >95% pure. |
| Low concentration of the target molecule. | Confirm the concentration of your protein or amine-containing molecule. | A low concentration can lead to inefficient conjugation. If necessary, concentrate your sample before labeling. |
Problem 2: Poor Reproducibility
| Possible Cause | Troubleshooting Step | Recommendation |
| Inconsistent pH of the reaction buffer. | Prepare fresh buffer for each experiment and verify the pH immediately before use. | The pH of carbonate buffers can change upon storage due to the absorption of atmospheric CO₂.[9] |
| Degradation of the isothiocyanate reagent. | Store the isothiocyanate reagent properly, protected from light and moisture. | Aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles and moisture contamination. |
| Variability in reaction time or temperature. | Standardize the incubation time and temperature for all experiments. | Use a temperature-controlled incubator or water bath for consistent results. |
Data Presentation
Table 1: pH-Dependence of Isothiocyanate-Amine Coupling Efficiency (Illustrative)
| pH | Relative Reaction Rate with Amine | Competing Reaction with Thiol | Isothiocyanate Hydrolysis | Overall Coupling Efficiency |
| 6.0 | Low | Favorable | Low | Very Low |
| 7.0 | Moderate | Possible | Low | Low to Moderate |
| 8.0 | Good | Less Favorable | Moderate | Moderate to High |
| 9.0 | Optimal | Minimal | Moderate | High |
| 10.0 | High | Minimal | High | Moderate |
| 11.0 | High | Minimal | Very High | Low |
Note: The values in this table are illustrative and intended to demonstrate the general trend of how pH affects the efficiency of isothiocyanate-amine coupling and competing side reactions. The optimal pH for a specific application should be determined empirically.
Experimental Protocols
General Protocol for Protein Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
Purified protein solution (2-10 mg/mL)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any interfering amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.[2]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[9]
-
Conjugation Reaction: While gently stirring, slowly add the FITC solution to the protein solution. A typical starting point is a 5:1 to 10:1 molar ratio of FITC to protein.
-
Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or for 8 hours at 4°C with gentle stirring.[9][10]
-
Reaction Quenching (Optional): The reaction can be stopped by adding a final concentration of 50 mM NH₄Cl or 10 mM Tris buffer and incubating for an additional 30 minutes to 2 hours.
-
Purification: Separate the labeled protein from unreacted FITC and other small molecules using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute is the FITC-labeled protein.[2]
-
Determination of Labeling Efficiency (F/P Ratio): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). The fluorescein-to-protein (F/P) molar ratio can be calculated to determine the degree of labeling.[2][12]
Visualizations
Caption: Reaction mechanism of isothiocyanate-amine coupling.
Caption: General experimental workflow for isothiocyanate-amine coupling.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. peptideweb.com [peptideweb.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. youdobio.com [youdobio.com]
- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 12. ulab360.com [ulab360.com]
Strategies to minimize hydrolysis of Ethyl 4-isothiocyanatobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of Ethyl 4-isothiocyanatobenzoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable solid compound under standard, dry conditions.[1] It can withstand moderate heat, which is advantageous for various chemical reactions.[1] However, the isothiocyanate functional group is susceptible to hydrolysis, especially in the presence of moisture.
Q2: What is the primary degradation pathway for this compound in aqueous environments?
The primary degradation pathway is hydrolysis. The isothiocyanate group (-N=C=S) reacts with water to form an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield Ethyl 4-aminobenzoate and other byproducts.[2]
Q3: What are the main factors that influence the rate of hydrolysis?
The main factors influencing the hydrolysis of isothiocyanates are pH, temperature, and the presence of nucleophiles. Generally, basic conditions and elevated temperatures significantly accelerate the rate of hydrolysis.
Q4: What are the recommended storage conditions for this compound?
To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It is crucial to protect it from moisture to prevent degradation.[1] For long-term storage, refrigeration is recommended.
Q5: Which solvents are recommended for dissolving this compound to minimize hydrolysis?
For reactions where the presence of water is unavoidable, it is best to use anhydrous solvents for initial dissolution and to minimize the time the compound is in an aqueous solution. If aqueous buffers are necessary, it is advisable to use a slightly acidic to neutral pH and to prepare the solution immediately before use.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of reactivity or low yield in conjugation reactions. | Hydrolysis of the isothiocyanate group to the corresponding non-reactive amine (Ethyl 4-aminobenzoate). | 1. Ensure the compound is stored under anhydrous conditions. 2. Use anhydrous solvents for the reaction if possible. 3. If an aqueous medium is required, use a buffer with a pH between 5 and 7. 4. Prepare aqueous solutions of the compound immediately before use. 5. Monitor the purity of the starting material by HPLC or TLC before starting the reaction. |
| Inconsistent results between experiments. | Partial hydrolysis of the compound due to variations in handling, storage, or experimental setup. | 1. Standardize the protocol for solution preparation, especially the time between dissolution and use. 2. Always use fresh, high-purity solvents. 3. Control the temperature of the reaction mixture consistently. 4. Verify the pH of your buffer solutions before each experiment. |
| Appearance of an unexpected byproduct in analytical results (e.g., HPLC, LC-MS). | The unexpected peak may correspond to the hydrolysis product, Ethyl 4-aminobenzoate. | 1. Analyze a standard of Ethyl 4-aminobenzoate to confirm the retention time or mass-to-charge ratio of the byproduct. 2. Review the experimental conditions (pH, temperature, reaction time) to identify potential causes of increased hydrolysis. 3. Implement the strategies outlined in this guide to minimize hydrolysis in subsequent experiments. |
Data Presentation
| Factor | Condition | Effect on Hydrolysis Rate | Stability of this compound |
| pH | Acidic (pH < 7) | Generally slower | More stable |
| Neutral (pH ≈ 7) | Moderate | Moderately stable | |
| Basic (pH > 7) | Significantly faster | Less stable | |
| Temperature | Low (e.g., 4°C) | Slow | High |
| Room Temperature (e.g., 25°C) | Moderate | Moderate | |
| Elevated (e.g., > 37°C) | Fast | Low | |
| Moisture | Anhydrous | Minimal | High |
| Aqueous Solution | Present | Susceptible to hydrolysis | |
| Solvent | Aprotic (e.g., DMSO, DMF) | Minimal | High |
| Protic (e.g., water, alcohols) | Can participate in hydrolysis | Lower |
Experimental Protocols
Protocol for Preparation and Handling of Aqueous Solutions
-
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer (pH 5-7, degassed)
-
Calibrated pH meter
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Equilibrate the sealed container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of nitrogen).
-
Prepare a concentrated stock solution by dissolving the compound in a minimal amount of anhydrous DMSO or DMF.
-
Immediately before use, dilute the stock solution to the final desired concentration with the pre-chilled, degassed aqueous buffer (pH 5-7).
-
Use the prepared aqueous solution as quickly as possible to minimize the duration of exposure to water.
-
Protocol for Monitoring Hydrolysis by HPLC
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound standard
-
Ethyl 4-aminobenzoate standard (hydrolysis product)
-
-
Procedure:
-
Prepare a standard solution of this compound and a separate standard solution of Ethyl 4-aminobenzoate in acetonitrile.
-
Develop a gradient or isocratic HPLC method that effectively separates the two compounds. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the detection wavelength at which both compounds have reasonable absorbance.
-
To assess stability, prepare a solution of this compound in the aqueous buffer of interest.
-
Inject aliquots of this solution onto the HPLC at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) while maintaining the solution at a constant temperature.
-
Quantify the peak areas of this compound and Ethyl 4-aminobenzoate over time to determine the rate of hydrolysis.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended experimental workflow to minimize hydrolysis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 4-isothiocyanatobenzoate (EITC)-Labeled Peptides by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-isothiocyanatobenzoate (EITC)-labeled peptides using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of EITC-labeled peptides.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions between the basic peptide and acidic silanols on the column. 2. Low column temperature affecting mass transfer. 3. Column overload. | 1. Ensure 0.1% trifluoroacetic acid (TFA) is in both mobile phase A and B to act as an ion-pairing agent.[1] 2. Increase column temperature in increments (e.g., 30°C to 60°C) to improve peak symmetry.[2] 3. Reduce the amount of sample injected onto the column. |
| Low Recovery of Labeled Peptide | 1. Poor solubility of the labeled peptide in the mobile phase. 2. Irreversible adsorption of the hydrophobic peptide to the column or HPLC system surfaces.[2] 3. Peptide precipitation upon injection. | 1. Prepare the sample in a solvent that ensures complete solubilization but is as weak as possible chromatographically. A small amount of DMSO or acetonitrile in the sample can help, followed by dilution in the initial mobile phase.[2] 2. Increase the column temperature to improve solubility.[2] 3. Ensure the injection solvent is compatible with the mobile phase to prevent precipitation.[3] |
| Presence of Multiple Peaks | 1. Incomplete labeling reaction, resulting in both labeled and unlabeled peptide. 2. Labeling at multiple sites (e.g., N-terminus and lysine side chains). 3. Presence of diastereomers or other impurities from peptide synthesis. 4. On-column degradation of the peptide or label. | 1. Optimize the labeling reaction pH (8.5-9.5) and molar ratio of EITC to peptide.[4] 2. To achieve site-specific labeling (e.g., N-terminus), control the pH closer to 8.9, the typical pKa of the N-terminal amine.[5] 3. Analyze fractions by mass spectrometry to identify the different species. 4. Use a shallower gradient to improve separation of closely eluting peaks.[1][6] |
| Shifting Retention Times | 1. Inadequate column equilibration between runs. 2. Air bubbles or leaks in the HPLC system. 3. Inconsistent mobile phase preparation. | 1. Ensure the column is flushed with 10-20 column volumes of the initial mobile phase conditions before each injection.[2] 2. Purge the pump to remove air bubbles and check all fittings for leaks.[2] 3. Prepare fresh mobile phases daily and ensure accurate pH and additive concentrations. |
| High Backpressure | 1. Clogged column frit or tubing. 2. Sample precipitation on the column. 3. High mobile phase viscosity. | 1. Filter all samples and mobile phases through a 0.22 µm filter before use.[7] 2. If precipitation is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. Lower the flow rate or increase the column temperature to reduce viscosity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling peptides with EITC?
A1: The labeling reaction involves the nucleophilic addition of a primary amine group on the peptide (such as the N-terminal α-amino group or the ε-amino group of a lysine side chain) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on EITC. This reaction forms a stable thiourea linkage.[4]
Q2: What is the optimal pH for the EITC labeling reaction?
A2: A basic pH, typically between 8.5 and 9.5, is required to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2), which is necessary for the reaction to proceed.[4] The N-terminal amino group has a lower pKa (around 8.9) than the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[4][5]
Q3: My EITC-labeled peptide is very hydrophobic. Which HPLC column should I use?
A3: For hydrophobic peptides, C4 or diphenyl columns are often recommended as they are less retentive than the standard C18 columns.[8] However, initial screening should still include a C18 phase. It is also important to consider the pore size of the column packing material; for larger peptides, a larger pore size (e.g., 160 Å or 300 Å) can improve performance by allowing better access to the stationary phase.[9][10]
Q4: Why is trifluoroacetic acid (TFA) used in the mobile phase?
A4: TFA is used as an ion-pairing reagent. It pairs with the positively charged residues on the peptide, masking their charge and reducing undesirable interactions with the silica backbone of the column. This results in sharper peaks and improved resolution.[1] Typically, a concentration of 0.1% TFA is used in both the aqueous (A) and organic (B) mobile phases.
Q5: How can I confirm that my peptide is successfully labeled with EITC?
A5: The most definitive way to confirm successful labeling is through mass spectrometry (e.g., LC/MS). The mass of the labeled peptide should increase by the molecular weight of the EITC molecule that has been conjugated. You can also compare the HPLC chromatograms of the reaction mixture and the unlabeled peptide; the labeled peptide should have a significantly different retention time, often eluting later due to the increased hydrophobicity from the EITC label.
Q6: I see a side product that is my peptide minus the N-terminal amino acid. What happened?
A6: This is likely due to an Edman degradation-type side reaction. Under the acidic conditions used for cleavage from a solid-phase synthesis resin, the N-terminal isothiocyanate-labeled amino acid can cyclize to form a thiohydantoin, leading to its cleavage from the rest of the peptide chain.[4][11] This can be minimized by using a spacer, such as aminohexanoic acid, between the peptide and the label, or by using non-acidic cleavage methods.[11]
Experimental Protocol: EITC Labeling and HPLC Purification
1. Peptide Labeling with EITC
-
Reagents:
-
Peptide with a free primary amine
-
This compound (EITC)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the peptide in the labeling buffer to a concentration of 1-2 mg/mL.
-
Dissolve EITC in a minimal amount of DMF or DMSO to create a 10 mg/mL stock solution. This should be prepared fresh.
-
Add a 1.5 to 3-fold molar excess of the EITC solution to the peptide solution.[5]
-
Incubate the reaction mixture in the dark at room temperature for at least 4 hours. The reaction progress can be monitored by analytical HPLC.
-
Once the reaction is complete, acidify the solution with a small amount of TFA to quench the reaction before purification.
-
2. HPLC Purification
-
Instrumentation and Columns:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Column: C18, C4, or Phenyl-Hexyl reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size)
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)[1]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Filter the acidified labeling reaction mixture through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
Elute the peptide using a shallow linear gradient. A typical starting point is a 1% increase in Mobile Phase B per minute.[1][6] The exact gradient will need to be optimized based on the hydrophobicity of the specific labeled peptide.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm for the peptide bond and a higher wavelength specific to the EITC label).
-
Collect fractions corresponding to the desired peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: Workflow from peptide labeling with EITC to final purification and analysis.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. peptideweb.com [peptideweb.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. renyi.hu [renyi.hu]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. mac-mod.com [mac-mod.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Protein Modification with Isothiocyanates
Welcome to the technical support center for isothiocyanate-based protein modification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of isothiocyanates with proteins?
Isothiocyanates (R-N=C=S) are electrophilic compounds that react with nucleophilic groups on proteins. The primary targets are unprotonated primary amines, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1][2][3][4] The reaction forms a stable thiourea bond.[5][6] This reactivity is highly dependent on pH.
Q2: Why is pH a critical parameter for successful labeling?
The pH of the reaction buffer is crucial because it dictates the availability of the target nucleophiles.[2]
-
For Amine Labeling (Lysine, N-terminus): A basic pH (typically 8.5-9.5) is required to deprotonate the primary amine groups (-NH3+ to -NH2), making them nucleophilic and available to react with the isothiocyanate.[2][4][5][6][7]
-
For Thiol Labeling (Cysteine): While less common for isothiocyanates, reactions with thiol groups to form a dithiocarbamate linkage can occur, typically at a lower pH range of 6.5-8.0.[5][6]
Therefore, maintaining the correct pH is essential for ensuring the reaction is selective for the intended amino acid residue.
Q3: What are the most common side reactions and sources of instability?
Several factors can lead to suboptimal results:
-
Hydrolysis: Isothiocyanates are susceptible to hydrolysis in aqueous solutions, especially at alkaline pH.[8][9][10] This reaction converts the reactive isothiocyanate into a non-reactive amine, reducing labeling efficiency. It is recommended to prepare isothiocyanate solutions fresh in an anhydrous solvent like DMSO or DMF just before use.[7][11]
-
Reaction with Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the isothiocyanate, significantly lowering the labeling efficiency.[3][7][11] Always use amine-free buffers like carbonate, bicarbonate, or borate.[7][12]
-
Over-labeling: Using a large molar excess of the isothiocyanate can lead to the attachment of too many molecules. This can cause protein precipitation, aggregation, loss of biological activity, or fluorescence self-quenching.[13][14]
Q4: How should I store and handle isothiocyanate reagents?
Proper storage is critical to maintain reagent activity.
-
Long-Term Storage: Store isothiocyanate reagents at -20°C, protected from light and moisture.[15][16] Many are sold as lyophilized powders or in anhydrous solvents.
-
Handling: Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation of atmospheric moisture, which can cause hydrolysis.[16] Handle under an inert atmosphere (e.g., nitrogen or argon) for maximum stability.[17] Reconstituted solutions in anhydrous solvents like DMSO should be used immediately.[11]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
You've performed the conjugation reaction, but analysis shows a very low degree of labeling (DOL) or no labeling at all.
Troubleshooting Flowchart for Low Labeling Efficiency
Caption: A decision tree for troubleshooting common labeling issues.[18]
Problem: Protein Precipitation During or After Labeling
The protein solution becomes cloudy or forms a precipitate during the reaction or subsequent storage.
| Possible Cause | Explanation | Recommended Solution |
| Over-labeling | Isothiocyanate dyes (especially fluorescein) are often hydrophobic. Attaching too many dye molecules can decrease the solubility of the protein, leading to aggregation and precipitation.[14] | Decrease the molar ratio of isothiocyanate to protein in the reaction. Perform a titration to find the optimal degree of labeling that maintains solubility.[18] |
| High Organic Solvent Concentration | Isothiocyanates are typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this solvent to the aqueous protein solution can cause denaturation and precipitation. | Keep the volume of the organic solvent to a minimum, typically less than 10% (v/v) of the total reaction volume. Add the isothiocyanate solution slowly to the protein solution while gently stirring. |
| Protein Instability | The required alkaline pH (8.5-9.5) or reaction temperature may destabilize the protein of interest. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[18] Consider adding stabilizing agents like glycerol if compatible with the experiment. |
Problem: Poor Reproducibility Between Experiments
You are getting inconsistent degrees of labeling or conjugate performance across different batches.
| Parameter | Recommended Action for Consistency |
| Reagent Quality | Aliquot lyophilized isothiocyanate powder into single-use amounts upon receipt to avoid repeated exposure to moisture. Always use a fresh stock solution of isothiocyanate in anhydrous solvent for each experiment. |
| Reaction pH | Prepare buffer fresh and verify the pH immediately before starting the reaction. Do not assume the pH of a stored buffer is still accurate. |
| Protein Concentration | Accurately determine the protein concentration before each labeling reaction. Inconsistencies will alter the effective molar ratio of the reactants. |
| Reaction Time & Temperature | Standardize the incubation time and temperature for all experiments. Use a temperature-controlled shaker or water bath for consistency. |
Experimental Protocols & Data
Key Reaction Parameters
The following table summarizes key quantitative parameters for a typical protein labeling reaction with an isothiocyanate like FITC.
| Parameter | Recommended Range / Value | Rationale & Notes |
| Reaction pH | 8.5 - 9.5 | Optimal for deprotonating lysine ε-amino groups to facilitate nucleophilic attack.[2][7] |
| Buffer System | 0.1 M Sodium Bicarbonate or Carbonate | Amine-free to prevent competing reactions.[7] Borate buffer is also an option. |
| Molar Ratio (ITC:Protein) | 10:1 to 20:1 | A starting point for optimization. Lower ratios risk incomplete labeling; higher ratios risk precipitation and loss of activity.[18] For smaller proteins, a lower ratio may be needed.[19] |
| Protein Concentration | 2 - 10 mg/mL | A higher concentration can improve reaction kinetics, but ensure the protein remains soluble.[3][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common.[18] For sensitive proteins, incubate at 4°C overnight. |
| Solvent for ITC | Anhydrous DMSO or DMF | Ensures the isothiocyanate is fully dissolved and stable before addition to the aqueous buffer.[7][20] |
Protocol: General Labeling of an Antibody with FITC
This protocol describes a general procedure for labeling 1 mg of an antibody (e.g., IgG, MW ~150 kDa) with Fluorescein Isothiocyanate (FITC, MW ~389 Da).
Workflow for Protein Labeling with Isothiocyanate
Caption: A streamlined workflow for fluorescently labeling proteins.[18]
1. Antibody Preparation:
-
Dialyze your antibody solution (e.g., 1 mg in 0.5 mL) against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any interfering amine-containing substances.[7][11]
-
After dialysis, confirm the protein concentration.
2. FITC Solution Preparation:
-
Just before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[3][7][20] Vortex to ensure it is fully dissolved.
3. Labeling Reaction:
-
Slowly add the calculated volume of the FITC solution to the gently stirring antibody solution. A common starting point is a 10-20 fold molar excess of FITC to antibody.[18]
-
Protect the reaction vessel from light by wrapping it in aluminum foil.[3]
-
Incubate for 1-2 hours at room temperature with gentle stirring or rocking.[18]
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.[7] Incubate for another 30 minutes.
5. Purification of the Labeled Antibody:
-
The most common method to separate the labeled protein from unreacted free dye is gel filtration or size-exclusion chromatography (e.g., using a Sephadex G-25 column).[13][20]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column. The labeled antibody will elute first in the void volume, while the smaller free FITC molecules will be retained and elute later.[3]
-
Collect the fractions containing the yellow-colored labeled protein.
6. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~495 nm (A495) using a spectrophotometer.[20][21]
-
Calculate the concentration of the labeled antibody and the DOL using the following equations.[7][21]
Corrected Protein Absorbance: A_protein = A280 - (A495 × Correction_Factor) (The correction factor for FITC at 280 nm is typically ~0.30 - 0.35)[7][21]
Protein Concentration (M): [Protein] = A_protein / (ε_protein × path_length) (Where ε_protein is the molar extinction coefficient of the protein at 280 nm; for IgG, this is ~210,000 M⁻¹cm⁻¹)[21]
Dye Concentration (M): [Dye] = A495 / (ε_dye × path_length) (Where ε_dye is the molar extinction coefficient of FITC at 495 nm; this is ~68,000 - 80,000 M⁻¹cm⁻¹)[7][21]
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
An optimal DOL for antibodies is typically in the range of 2-6. Higher ratios can lead to reduced antibody activity and increased non-specific binding.[13]
References
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 15. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 16. support.waters.com [support.waters.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Virtual Labs [ivl2-au.vlabs.ac.in]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thiourea Linkages in Bioconjugates
Welcome to the technical support center for bioconjugation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thiourea linkages in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is a thiourea linkage and how is it formed in bioconjugation?
A thiourea linkage, also known as a thiocarbamide linkage, is formed by the reaction of an isothiocyanate group (-N=C=S) with a primary or secondary amine (-NH2 or -NHR).[1] This reaction is commonly used in bioconjugation to link molecules, such as fluorescent dyes or drugs, to proteins, peptides, or oligonucleotides. The primary amine is typically from the side chain of a lysine residue or the N-terminus of the biomolecule. The reaction is favored under slightly alkaline conditions (pH 8-9) to ensure the amine is deprotonated and thus nucleophilic.[2]
Q2: How stable is the thiourea linkage in bioconjugates?
While often considered stable, recent studies have shown that the thiourea bond can be labile under certain physiological conditions.[3][4] Its stability is generally lower than that of an amide bond.[5] The linkage can be susceptible to hydrolysis, particularly at non-neutral pH, and may be subject to enzymatic degradation in vivo.[3] This instability can lead to the premature cleavage of the conjugated payload from the biomolecule, which can compromise the efficacy and safety of the bioconjugate.[3][4]
Q3: What factors can influence the stability of a thiourea linkage?
Several factors can affect the stability of a thiourea linkage in a bioconjugate:
-
pH: The linkage is more susceptible to hydrolysis under acidic or alkaline conditions compared to neutral pH.
-
Enzymatic Degradation: In vivo, enzymes may contribute to the cleavage of the thiourea bond.[3]
-
Local Chemical Environment: The stability of the linkage can be influenced by the surrounding chemical structure within the bioconjugate.
-
Temperature: As with most chemical bonds, higher temperatures can accelerate degradation.
Q4: How can I assess the stability of my thiourea-linked bioconjugate?
The stability of a thiourea-linked bioconjugate can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to monitor the integrity of the conjugate over time by separating the intact bioconjugate from any released payload or degradation products.[3][6] Mass spectrometry (MS) can be used to identify the cleavage products and confirm the site of degradation.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving thiourea-linked bioconjugates.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity of the final conjugate | The thiourea linkage may be unstable under your experimental or storage conditions, leading to the loss of the conjugated molecule. | Assess the stability of your conjugate under the relevant conditions (e.g., buffer pH, temperature, presence of serum) using HPLC. Consider switching to a more stable linkage, such as an amide bond, if instability is confirmed.[3][4] |
| Inconsistent results between experimental batches | Variability in conjugation efficiency or degradation of the conjugate during storage. | Ensure consistent reaction conditions during conjugation. Aliquot the bioconjugate and store it at -80°C to minimize freeze-thaw cycles. Re-evaluate the purity and integrity of each batch by HPLC before use. |
| High background signal in cell-based or in vivo studies | Premature cleavage of the payload from the biomolecule in vitro or in vivo, leading to non-specific effects. | Perform in vitro stability studies in relevant media (e.g., cell culture medium, serum) to assess the rate of payload release.[3] If significant release is observed, consider redesigning the linker with a more stable chemistry.[5] |
| Observation of unexpected peaks in HPLC analysis | Degradation of the thiourea linkage. | Analyze the unexpected peaks by mass spectrometry to identify them as either the free payload or other degradation products.[8] This will confirm if the instability originates from the thiourea bond. |
Quantitative Data on Linkage Stability
The stability of a bioconjugate linkage is crucial for its performance. The following table summarizes comparative stability data for thiourea and amide linkages based on a study of a radiolabeled bioconjugate.[3]
| Linkage Type | Bioconjugate | Condition | Time Point | % Intact Conjugate |
| Thiourea | [²⁰³Pb]Pb-TCMC-NCS-FAPI | Human Serum | 24 h | 85.7 ± 2.1 |
| Thiourea | [²⁰³Pb]Pb-TCMC-NCS-FAPI | Human Serum | 72 h | 76.9 ± 1.5 |
| Amide | [²⁰³Pb]Pb-TCMC-NHS-FAPI | Human Serum | 24 h | >99 |
| Amide | [²⁰³Pb]Pb-TCMC-NHS-FAPI | Human Serum | 72 h | >99 |
| Thiourea | [²⁰³Pb]Pb-TCMC-NCS-CycMSH | Human Serum | 24 h | 68.3 ± 4.0 |
| Thiourea | [²⁰³Pb]Pb-TCMC-NCS-CycMSH | Human Serum | 72 h | 50.2 ± 3.3 |
| Amide | [²⁰³Pb]Pb-TCMC-NHS-CycMSH | Human Serum | 24 h | >99 |
| Amide | [²⁰³Pb]Pb-TCMC-NHS-CycMSH | Human Serum | 72 h | >99 |
Data adapted from McNeil et al., ACS Bio & Med Chem Au, 2022.[3] This data highlights the significantly greater stability of the amide linkage compared to the thiourea linkage in human serum.
Experimental Protocols
Protocol 1: General Procedure for Thiourea Bioconjugation
This protocol describes a general method for conjugating an isothiocyanate-containing molecule to a protein.
-
Buffer Preparation: Prepare a conjugation buffer, typically 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0.
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein is in a different buffer, exchange it into the conjugation buffer using a desalting column.
-
Isothiocyanate Preparation: Dissolve the isothiocyanate-containing molecule in a water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 10-50 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the isothiocyanate solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted isothiocyanate and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy and confirm the integrity of the conjugate by SDS-PAGE and mass spectrometry.
Protocol 2: HPLC-Based Stability Assay
This protocol outlines a method to assess the stability of a thiourea-linked bioconjugate in serum.
-
Sample Preparation: Incubate the bioconjugate at a final concentration of 1 mg/mL in human or mouse serum at 37°C. As a control, incubate the bioconjugate in PBS under the same conditions.
-
Time Points: At various time points (e.g., 0, 1, 4, 24, 48, and 72 hours), take an aliquot of the reaction mixture.
-
Sample Quenching/Processing: Immediately precipitate the serum proteins by adding three volumes of ice-cold acetonitrile. Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column suitable for protein or peptide separation.
-
Mobile Phase: Use a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: A typical gradient might be 5-95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the biomolecule and the conjugated payload.
-
-
Data Analysis: Integrate the peak areas corresponding to the intact bioconjugate and any released payload. Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 time point.
Visualizations
Caption: Formation of a thiourea linkage in bioconjugation.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Ethyl 4-isothiocyanatobenzoate vs. Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation strategies. This guide provides an objective comparison of Ethyl 4-isothiocyanatobenzoate, an amine-reactive isothiocyanate, with other widely used classes of crosslinkers, namely those bearing N-hydroxysuccinimide (NHS) esters and maleimides. This comparison is supported by a review of available data and detailed experimental protocols to empower you to make an informed choice for your specific research needs.
Executive Summary
This compound is a valuable tool for covalently linking molecules via primary amine groups, forming a stable thiourea bond. Its reactivity is pH-dependent, favoring alkaline conditions for amine-specific reactions. In comparison, NHS esters offer faster reaction kinetics with amines to form highly stable amide bonds but are susceptible to hydrolysis, requiring careful control of reaction conditions. Maleimide-based crosslinkers, on the other hand, exhibit high specificity for sulfhydryl groups, forming stable thioether linkages. The choice between these crosslinkers hinges on the target functional group, the desired stability of the resulting conjugate, and the pH sensitivity of the biomolecules involved. A point of considerable debate is the in-vivo stability of the thiourea linkage formed by isothiocyanates, with some studies suggesting excellent stability and others indicating potential degradation.
Data Presentation: A Quantitative Comparison of Crosslinker Reactivity and Stability
Table 1: Comparison of Amine-Reactive Crosslinkers
| Feature | This compound (Isothiocyanate) | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Linkage | Thiourea | Amide |
| Optimal Reaction pH | 9.0 - 10.0 | 7.2 - 8.5 |
| Reaction Speed | Moderate to Slow | Fast |
| Relative Reaction Rate | Slower (NHS esters can be ~3x faster) | Faster |
| Competing Reaction | Reaction with sulfhydryls at lower pH | Hydrolysis |
| Linkage Stability (in vitro) | Generally considered stable | Highly stable |
| Linkage Stability (in vivo) | Conflicting reports: some suggest high stability, others indicate potential degradation.[1][2][3] | Generally considered highly stable. |
Table 2: Comparison of Isothiocyanate and Maleimide Reactivity with Sulfhydryl Groups
| Feature | This compound (Isothiocyanate) | Maleimide |
| Target Functional Group | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Resulting Linkage | Dithiocarbamate | Thioether |
| Optimal Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 |
| Reaction Speed | Generally slower than with amines at optimal pH | Fast |
| Specificity | Can also react with amines at higher pH | Highly specific for sulfhydryls in the optimal pH range |
| Linkage Stability | Less stable than thiourea linkage | Generally stable, but can be subject to retro-Michael addition |
Experimental Protocols
To facilitate a direct comparison of crosslinker reactivity, the following detailed experimental protocols are provided.
Protocol 1: Determination of Second-Order Rate Constants for Amine-Reactive Crosslinkers
This protocol describes a method to determine the second-order rate constant for the reaction of an amine-reactive crosslinker with a model amine-containing compound, N-acetyl-L-lysine, using a pseudo-first-order kinetics approach.
Materials:
-
This compound
-
A representative NHS ester crosslinker (e.g., N-hydroxysuccinimidyl acetate)
-
N-acetyl-L-lysine
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.0
-
Quenching Solution: 1 M Glycine solution
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of N-acetyl-L-lysine in the Reaction Buffer.
-
Prepare 10 mM stock solutions of this compound and the NHS ester in anhydrous DMF or DMSO immediately before use.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance change at a wavelength where the crosslinker or its byproduct absorbs (e.g., release of N-hydroxysuccinimide for NHS esters can be monitored at 260 nm).
-
In a cuvette, add the Reaction Buffer and the N-acetyl-L-lysine stock solution to achieve a final concentration of 10 mM.
-
Initiate the reaction by adding a small volume of the crosslinker stock solution to achieve a final concentration of 0.1 mM (maintaining a 100-fold excess of the amine).
-
Immediately start recording the absorbance at regular time intervals (e.g., every 10 seconds) for a period sufficient for the reaction to go to completion or for a significant change in absorbance to be observed.
-
Repeat the experiment for each crosslinker.
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance versus time.
-
The slope of the linear portion of this plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) using the following equation: k = k' / [N-acetyl-L-lysine].
-
Protocol 2: Comparative Analysis of Protein Labeling Efficiency
This protocol allows for the comparison of the labeling efficiency of different amine-reactive fluorescent dyes, one with an isothiocyanate group (e.g., FITC) and another with an NHS ester group (e.g., NHS-fluorescein), on a model protein like Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Fluorescein isothiocyanate (FITC)
-
NHS-fluorescein
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5
-
Anhydrous DMF or DMSO
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve BSA in the Labeling Buffer to a concentration of 10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve FITC and NHS-fluorescein in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
To the BSA solution, add a 10-fold molar excess of the dissolved dye (FITC or NHS-fluorescein).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Stop the reaction by adding the Quenching Solution.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the fluorescein dye (approximately 495 nm).
-
Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of BSA at 280 nm.
-
Calculate the concentration of the dye using the Beer-Lambert law and the extinction coefficient of fluorescein at its absorbance maximum.
-
The DOL is the molar ratio of the dye to the protein.
-
Mandatory Visualizations
Reaction Mechanism of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine to form a stable thiourea linkage.
Experimental Workflow for Comparing Crosslinker Reactivity
Caption: Workflow for the comparative analysis of protein labeling efficiency of different crosslinkers.
References
A Comparative Guide to Site-Specific Protein Labeling: Validation of Ethyl 4-isothiocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 4-isothiocyanatobenzoate for site-specific protein labeling against other common alternative methods. We present a summary of performance characteristics, detailed experimental protocols for validation, and a visual representation of a key signaling pathway modulated by isothiocyanate-based protein modification.
Introduction to this compound in Protein Labeling
This compound is an aromatic isothiocyanate compound that serves as a valuable tool for the covalent labeling of proteins.[1] The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophilic residues on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine.[2] This reactivity allows for the stable attachment of the benzoate moiety, which can be further functionalized or used to probe protein structure and function. The specificity of the labeling reaction can be tuned by controlling the pH, offering a degree of site-selectivity.[2]
Performance Comparison of Protein Labeling Reagents
The choice of a labeling reagent is critical and depends on the specific application, the target protein, and the desired degree of specificity. This section compares the performance of this compound with two widely used classes of protein labeling reagents: N-hydroxysuccinimide (NHS) esters and maleimides. While direct quantitative data for this compound is limited in the public domain, its performance can be inferred from studies on structurally similar aromatic isothiocyanates.
| Feature | This compound (Inferred) | NHS Esters | Maleimides |
| Target Residue(s) | Lysine (ε-amino group), Cysteine (sulfhydryl group) | Lysine (ε-amino group), N-terminus (α-amino group) | Cysteine (sulfhydryl group) |
| Resulting Bond | Thiourea (from amine), Dithiocarbamate (from thiol) | Amide | Thioether |
| Reaction pH | Amine-reactive: pH 8.5-10; Thiol-reactive: pH 7.0-8.5 | pH 7.2-8.5 | pH 6.5-7.5 |
| Bond Stability | Thiourea: Very Stable; Dithiocarbamate: Reversible | Very Stable | Generally stable, but can undergo retro-Michael addition |
| Specificity | pH-dependent; can be less specific than maleimides | Generally not site-specific due to the abundance of lysines | Highly site-specific for cysteine |
| Key Advantage | Tunable reactivity based on pH. | High reactivity and stable bond formation. | High specificity for site-directed labeling. |
| Key Disadvantage | Potential for cross-reactivity; limited direct data available. | Can lead to heterogeneous labeling; reagent is susceptible to hydrolysis. | Requires an available cysteine residue; potential for reversibility. |
Experimental Protocols
Protocol 1: Labeling of a Target Protein with this compound
Objective: To covalently label a target protein with this compound.
Materials:
-
Target protein solution (1-5 mg/mL in a suitable buffer)
-
This compound (CAS 1205-06-7)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0 (for lysine labeling) or 0.1 M phosphate buffer, pH 7.5 (for cysteine labeling)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Ensure the protein solution is in the appropriate reaction buffer and free of any primary amine-containing substances (e.g., Tris) if targeting lysines.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming excess isothiocyanate. Incubate for 30 minutes.
-
Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 2: Validation of Labeling by Mass Spectrometry
Objective: To confirm the covalent modification of the target protein and identify the site(s) of labeling.
Materials:
-
Labeled protein from Protocol 1
-
Unlabeled control protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Take equal amounts (e.g., 20 µg) of the labeled and unlabeled protein.
-
Reduce the proteins with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate with 55 mM IAA in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting: Desalt the resulting peptide mixtures using C18 spin columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database containing the sequence of the target protein.
-
Specify a variable modification corresponding to the mass of the this compound adduct (+207.035 Da) on lysine and cysteine residues.
-
Identify the modified peptides and pinpoint the exact site(s) of labeling based on the fragmentation spectra.
-
Signaling Pathway and Experimental Workflow Visualization
The Keap1-Nrf2 Signaling Pathway: A Target for Isothiocyanates
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[3] Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4] Electrophiles, including many isothiocyanates, can covalently modify specific cysteine residues on Keap1.[5][6] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[7] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective proteins.[8]
Caption: The Keap1-Nrf2 signaling pathway and its modulation by isothiocyanates.
Experimental Workflow: Identifying Protein Targets of this compound
The following workflow outlines a chemical proteomics approach to identify the cellular targets of this compound. This method utilizes a modified version of the probe containing a bioorthogonal handle (e.g., an alkyne or azide) for subsequent enrichment and identification by mass spectrometry.
Caption: Workflow for identifying protein targets of this compound.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]
- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Characterization of Ethyl 4-isothiocyanatobenzoate Reaction Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction byproducts of Ethyl 4-isothiocyanatobenzoate, a versatile reagent in organic synthesis, particularly in the formation of thiourea derivatives. Understanding and characterizing potential side reactions is crucial for optimizing reaction conditions, ensuring product purity, and meeting the stringent requirements of pharmaceutical and materials science research. This document details common byproducts, presents methods for their identification, and compares alternative synthetic strategies.
Executive Summary
This compound is a widely used building block for the synthesis of N,N'-disubstituted thioureas, which are of significant interest in drug discovery and materials science. The primary reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group. While this reaction is generally efficient, the formation of byproducts can occur, impacting yield and purity. The most common byproduct is the corresponding symmetrical thiourea, particularly when synthesizing unsymmetrical thioureas. Other potential side products can arise from reactions with residual water or other nucleophiles present in the reaction mixture. This guide provides an overview of these reactions, methods for their characterization, and a comparison with alternative reagents.
Reaction of this compound with Primary Amines
The reaction of this compound with a primary amine is a standard method for the synthesis of N-(4-ethoxycarbonylphenyl)-N'-substituted thioureas. The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles like amines.[1]
Main Reaction:
References
A Comparative Guide to Amine Modification Reagents: Alternatives to Ethyl 4-isothiocyanatobenzoate
For researchers, scientists, and drug development professionals, the covalent modification of primary amine groups on biomolecules is a fundamental technique in bioconjugation. This process is essential for attaching labels like fluorescent dyes, biotin, or drugs to proteins, antibodies, and other molecules. Ethyl 4-isothiocyanatobenzoate is a common reagent for this purpose, utilizing an isothiocyanate reactive group. However, a range of alternative reagents exists, each with distinct chemical properties, reaction kinetics, and resulting bond stabilities.
This guide provides an objective comparison of the primary alternatives to isothiocyanates, focusing on N-hydroxysuccinimide (NHS) esters, and briefly covers other chemistries. The selection of an optimal reagent hinges on factors such as the desired stability of the final conjugate, the pH sensitivity of the biomolecule, and potential off-target reactions.
Head-to-Head Comparison: Isothiocyanates vs. NHS Esters
Isothiocyanates and NHS esters are the two most prevalent classes of reagents for amine modification. While both effectively target primary amines, they operate via different mechanisms, yielding distinct linkages with unique properties.[1]
Isothiocyanates react with the unprotonated amine group to form a stable thiourea bond.[2] This reaction is most efficient at an alkaline pH, typically between 9.0 and 11.0.[1][2] In contrast, NHS esters react through nucleophilic acyl substitution to create a highly stable amide bond, which is essentially identical to a native peptide bond.[1][3] The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5, which can be more favorable for maintaining the structural integrity of sensitive proteins.[2][4]
A critical consideration for NHS esters is their susceptibility to hydrolysis, a competing reaction that increases with pH and can reduce conjugation efficiency.[1][3] Isothiocyanates are generally more stable in aqueous solutions but react more slowly than NHS esters and may exhibit cross-reactivity with thiol groups at neutral pH.[2][5]
Reaction Mechanisms
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of isothiocyanates and NHS esters based on available experimental data.
| Feature | Isothiocyanates (e.g., this compound) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimidyl ester |
| Target Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Thiourea | Amide |
| Bond Stability | Reasonably stable, but reports of potential degradation over time.[2] | Highly stable, equivalent to a peptide bond.[1][3] |
| Optimal Reaction pH | 9.0 - 11.0[2][3] | 7.2 - 8.5[2] |
| Reaction Speed | Generally slower than NHS esters.[2][5] | Fast (minutes to a few hours).[2] |
| Primary Side Reaction | Reaction with thiols (at lower pH).[2] | Hydrolysis of the ester.[1][2] |
| Selectivity | pH-dependent; can react with thiols at neutral pH.[2] | High for primary amines under optimal conditions.[2] |
Other Amine-Reactive Chemistries
While less common for simple labeling, other reagents can be used for amine modification, often in the context of crosslinking.
| Feature | Sulfonyl Chlorides | Carbodiimides (e.g., EDC) |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Carbodiimide |
| Target Group | Primary/secondary amines, thiols, phenols.[6] | Activates carboxyl groups (-COOH) for reaction with amines.[6] |
| Resulting Bond | Sulfonamide | Amide ("zero-length" crosslink) |
| Optimal pH | Alkaline (pH > 8.0).[5] | 4.5-6.0 (carboxyl activation); 7.2-8.5 (amine coupling).[4][6] |
| Key Feature | Forms exceptionally stable bonds.[6] | Does not become part of the final linkage.[4] |
| Disadvantage | Lower aqueous stability and broader reactivity.[5] | Requires a two-step process; efficiency often improved by adding NHS.[6] |
Experimental Protocols
The following are generalized protocols for labeling proteins. It is crucial to optimize these protocols for each specific biomolecule and labeling reagent.
General Experimental Workflow
Protocol 1: Protein Labeling with an NHS Ester
This protocol is a general procedure and may require optimization for specific proteins and NHS ester reagents.[7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate).
-
NHS ester of the desired label.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[7]
-
Purification: Gel filtration/desalting column.[7]
Procedure:
-
Protein Preparation: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer.[7] Adjust the pH of the solution to between 7.2 and 8.5.[2] Buffers containing primary amines like Tris or glycine must be removed, for example, by dialysis against PBS.[9]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8][9]
-
Conjugation Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] If the label is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To terminate the reaction, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]
-
Purification: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[7][10]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
Protocol 2: Protein Labeling with an Isothiocyanate
This protocol is adapted for the higher pH requirement of isothiocyanate reactions.
Materials:
-
Protein of interest.
-
Reaction Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5.[6]
-
Isothiocyanate reagent (e.g., FITC).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Solution: (e.g., 1 M Tris-HCl, pH 8.0).[11]
-
Purification: Gel filtration/desalting column.
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer (pH 9.0-9.5) at a concentration of 2-10 mg/mL. Ensure the buffer is free of extraneous amine-containing compounds.
-
Isothiocyanate Preparation: Immediately before use, prepare a stock solution of the isothiocyanate reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Slowly add the isothiocyanate stock solution to the protein solution while gently stirring. The optimal molar ratio of reagent to protein must be determined experimentally but typically ranges from 10:1 to 50:1.
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature with continuous gentle mixing. Protect from light if using a fluorescent label.
-
Quenching: Add the quenching solution to consume any unreacted isothiocyanate.[11]
-
Purification: Separate the labeled protein from unreacted reagent and byproducts using a desalting column.[12]
-
Characterization: Determine the final protein concentration and degree of labeling.
Conclusion
The choice between an isothiocyanate like this compound and an alternative such as an NHS ester for amine modification depends critically on the specific application and the nature of the biomolecule. NHS esters are often favored for their rapid reaction rates and the exceptional stability of the resulting amide bond.[2] However, their susceptibility to hydrolysis requires careful management of reaction conditions.[1] Isothiocyanates offer an alternative that forms a very stable thiourea linkage and may be less prone to hydrolysis, but they require a higher pH for optimal reactivity with amines and can exhibit cross-reactivity with thiols.[1][2] A thorough understanding of the properties of the target biomolecule and the specific goals of the conjugation are paramount in making the appropriate choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. abpbio.com [abpbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Ethyl 4-isothiocyanatobenzoate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with small molecules is a cornerstone of modern life sciences research. From elucidating protein function and tracking cellular processes to developing novel diagnostics and therapeutics, the ability to specifically and efficiently label proteins is paramount. Ethyl 4-isothiocyanatobenzoate (EITB) is an amine-reactive chemical probe that offers a versatile scaffold for the introduction of various functionalities onto proteins. This guide provides a quantitative and qualitative comparison of EITB's labeling efficiency with other common labeling reagents, supported by experimental data and detailed protocols.
Overview of Amine-Reactive Labeling Chemistry
Isothiocyanates, such as EITB, react with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable thiourea linkage. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the intrinsic reactivity of the specific isothiocyanate.
Quantitative Comparison of Labeling Efficiency
Direct quantitative data on the labeling efficiency of this compound is not extensively available in the peer-reviewed literature. However, by examining the reactivity of structurally similar isothiocyanates and comparing them with widely used labeling agents like Fluorescein isothiocyanate (FITC), we can infer its potential performance.
Several studies have investigated the kinetics of isothiocyanate reactions with amino acids. The rate of the addition reaction is proportional to the pH of the solution, as the unprotonated amine group is the reactive species[1]. This pH dependence is a critical factor in optimizing labeling protocols. For instance, labeling with FITC is typically performed at a pH of around 9.0 to ensure a sufficient concentration of deprotonated amines for efficient conjugation[2].
While specific kinetic data for EITB is scarce, studies on other aromatic isothiocyanates can provide valuable insights. For example, the reaction of phenyl isothiocyanate with amino acids has been a subject of kinetic studies[3]. The reactivity of the isothiocyanate group is influenced by the electronic properties of the aromatic ring. The ethoxycarbonyl group in EITB is an electron-withdrawing group, which can influence the electrophilicity of the isothiocyanate carbon, potentially affecting its reaction rate compared to simpler aryl isothiocyanates.
For a practical comparison, we present a table summarizing the key characteristics of EITB and a widely used alternative, Fluorescein isothiocyanate (FITC).
| Feature | This compound (EITB) | Fluorescein isothiocyanate (FITC) | N-hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate (-NCS) | Isothiocyanate (-NCS) | N-hydroxysuccinimide ester |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Bond Formed | Thiourea | Thiourea | Amide |
| Bond Stability | Generally stable | Stable, but can be less stable than amide bonds | Very stable |
| Optimal pH | Likely alkaline (inferred) | ~9.0 - 9.5[2] | 7.2 - 8.5 |
| Solubility | Soluble in organic solvents like DMSO and ethanol[4] | Soluble in DMSO and DMF[5] | Generally require organic solvents for stock solutions |
| Detection | Requires conjugation to a reporter molecule | Intrinsic fluorescence (Ex/Em: ~495/~519 nm) | Requires conjugation to a reporter molecule |
| Labeling Efficiency | High yields reported for similar isothiocyanates with amine groups[6] | Stoichiometry of 2-5 moles of FITC per mole of mAb achieved under optimized conditions[5] | Generally high, forming more stable bonds than isothiocyanates[7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound (EITB)
This protocol is a generalized procedure based on the known reactivity of isothiocyanates and can be optimized for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound (EITB)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for labeling and should be avoided.
-
EITB Solution Preparation: Immediately before use, prepare a stock solution of EITB in anhydrous DMSO or ethanol. The concentration will depend on the desired molar excess.
-
Labeling Reaction: While gently stirring, slowly add the desired molar excess of the EITB stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of EITB to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any unreacted EITB. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted EITB and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by a suitable method, such as mass spectrometry, to confirm the covalent modification of the protein.
Protocol 2: Labeling of an Antibody with Fluorescein Isothiocyanate (FITC)
This protocol is a standard procedure for labeling antibodies with FITC.
Materials:
-
Antibody solution (2-10 mg/mL) in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Hydroxylamine-HCl or ammonium chloride (quenching agent)
-
Sephadex G-25 column
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to remove any amine-containing preservatives. Adjust the protein concentration to 2-10 mg/mL.
-
FITC Solution Preparation: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.
-
Labeling Reaction: Add 50-100 µg of FITC per mg of antibody to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction for 2-8 hours at 4°C with continuous gentle stirring, protected from light.
-
Quenching: Add hydroxylamine-HCl or ammonium chloride to a final concentration of 0.1 M to quench the reaction. Incubate for 1 hour at 4°C.
-
Purification: Separate the labeled antibody from unreacted FITC by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.
-
Degree of Labeling Determination: Measure the absorbance of the labeled antibody at 280 nm and 495 nm. Calculate the F/P (fluorophore/protein) ratio using the following formula: F/P = (A495 * Molar extinction coefficient of protein) / ((A280 - (0.35 * A495)) * Molar extinction coefficient of FITC)
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the chemical reactions involved, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with EITB.
Caption: Reaction of EITB with a primary amine on a protein.
Conclusion
This compound provides a valuable tool for the amine-reactive labeling of proteins. While direct quantitative data on its labeling efficiency is limited, the well-established reactivity of the isothiocyanate group suggests it is an effective reagent for this purpose. By understanding the principles of isothiocyanate chemistry and optimizing reaction conditions, particularly pH, researchers can achieve efficient and specific protein modification. For applications requiring fluorescent detection, established alternatives like FITC offer a more direct approach, though EITB provides a versatile handle for the subsequent attachment of a wide array of reporter molecules or functional groups. The choice of labeling reagent will ultimately depend on the specific experimental goals, the properties of the protein of interest, and the desired downstream applications.
References
- 1. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Kinetic study of the reaction of phenylisothiocyanate with amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Spectrophotometric Assays for Determining the Degree of Protein Labeling
For researchers, scientists, and drug development professionals, accurately determining the degree of protein labeling (DOL) is a critical step in the development of bioconjugates, including antibody-drug conjugates and fluorescently labeled proteins. The DOL, which represents the average number of labels covalently attached to a single protein molecule, directly impacts the efficacy, potency, and safety of these therapeutics and research tools. Spectrophotometric assays are widely used for their simplicity and accessibility in determining the DOL. This guide provides a comprehensive comparison of the most common spectrophotometric methods, supported by experimental protocols and data to aid in the selection of the most appropriate assay for your specific needs.
Introduction to Spectrophotometric DOL Determination
The fundamental principle behind spectrophotometric DOL determination lies in the application of the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a labeled protein solution at two specific wavelengths—one corresponding to the maximum absorbance of the protein and the other to the maximum absorbance of the label—it is possible to calculate the concentrations of both the protein and the attached label. From these concentrations, the molar ratio, and thus the DOL, can be determined.
The three most common spectrophotometric approaches for determining the concentration of the protein component in a labeled protein sample are:
-
Direct Absorbance at 280 nm (A280): This method relies on the intrinsic absorbance of proteins at 280 nm, primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine.
-
Bicinchoninic Acid (BCA) Assay: A colorimetric assay where the protein reduces Cu²⁺ to Cu⁺, which then chelates with BCA to produce a colored complex with strong absorbance at 562 nm.
-
Bradford Assay: A colorimetric assay based on the binding of Coomassie Brilliant Blue G-250 dye to the protein, resulting in a shift in the dye's absorbance maximum to 595 nm.[1]
This guide will compare these three methods for their suitability in determining the DOL of labeled proteins, with a focus on potential interferences from the conjugated label.
Comparison of Spectrophotometric Assays for DOL Determination
The choice of assay for determining the protein concentration in a labeled protein sample is critical for an accurate DOL calculation. The ideal assay should be minimally affected by the presence of the conjugated label.
| Assay Method | Principle | Advantages | Disadvantages & Interferences |
| Direct Absorbance (A280) | Measures the intrinsic absorbance of aromatic amino acids (Trp, Tyr) in the protein at 280 nm.[2] | - Simple, fast, and non-destructive. - Does not require a standard curve if the protein's extinction coefficient is known. | - Requires an accurate extinction coefficient for the specific protein. - Significant interference from labels that also absorb at 280 nm. A correction factor is necessary.[3] - Less sensitive than colorimetric assays. |
| Bicinchoninic Acid (BCA) Assay | Protein reduces Cu²⁺ to Cu⁺, which forms a colored complex with BCA, measured at 562 nm.[4][5] | - Less protein-to-protein variation compared to the Bradford assay. - Compatible with a wider range of detergents.[6] | - Fluorescent labels can potentially interfere with the assay. [7] - Sensitive to reducing agents and chelating agents.[1] - Requires a standard curve and incubation time. |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to the protein, measured at 595 nm.[8] | - Fast and highly sensitive.[1] | - High protein-to-protein variability. [9] - Susceptible to interference from detergents and other compounds. [10] - The presence of a fluorescent dye can potentially affect the Coomassie dye binding. |
Quantitative Data Summary:
Experimental Protocols
Below are detailed methodologies for determining the DOL using the direct absorbance method and for determining protein concentration using the BCA and Bradford assays, which can then be used to calculate the DOL.
Protocol 1: Degree of Labeling (DOL) Determination using Direct Absorbance (A280)
This protocol is suitable for proteins with a known molar extinction coefficient.
Materials:
-
Labeled protein sample, purified from free dye
-
Spectrophotometer
-
Quartz cuvettes (1 cm pathlength)
-
Buffer used for protein purification (for blank)
Procedure:
-
Sample Preparation: Ensure the labeled protein is free of any unconjugated dye by using a purification method such as dialysis or size-exclusion chromatography.[3]
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and the maximum absorbance wavelength (λmax) of the dye.
-
Blank Measurement: Use the purification buffer to zero the spectrophotometer at both wavelengths.
-
Sample Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the dye's λmax (A_max). Dilute the sample if the absorbance is outside the linear range of the instrument and record the dilution factor.[3]
-
Calculations:
-
Calculate the concentration of the dye: [Dye] (M) = A_max / (ε_dye * pathlength) where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Calculate the corrected absorbance of the protein at 280 nm: Corrected A280 = A280 - (A_max * CF) where CF is the correction factor for the dye's absorbance at 280 nm (CF = A280_dye / A_max_dye).[3]
-
Calculate the concentration of the protein: [Protein] (M) = Corrected A280 / (ε_protein * pathlength) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Protocol 2: Protein Concentration Determination using the BCA Assay
This protocol is for determining the protein concentration of a labeled protein sample, which can then be used in the DOL calculation.
Materials:
-
Labeled protein sample
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Microplate reader or spectrophotometer
-
Microplate or cuvettes
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards of known concentrations by diluting the stock BSA solution.
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit manufacturer's instructions.
-
Sample Preparation: Add the protein standards and the labeled protein samples to separate wells of the microplate or cuvettes.
-
Reaction: Add the BCA working reagent to each well/cuvette and mix thoroughly.
-
Incubation: Incubate the plate/cuvettes at the temperature and for the duration specified in the kit protocol (e.g., 30 minutes at 37°C). 6[1]. Measurement: Measure the absorbance of each well/cuvette at 562 nm.
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the concentration of the labeled protein sample by interpolating its absorbance value on the standard curve.
-
-
DOL Calculation: Use the determined protein concentration along with the dye concentration (calculated from A_max as in Protocol 1) to calculate the DOL.
Workflow for Protein Concentration Determination using BCA Assay
Caption: Workflow for protein concentration using the BCA assay.
Protocol 3: Protein Concentration Determination using the Bradford Assay
This protocol is for determining the protein concentration of a labeled protein sample, which can then be used in the DOL calculation.
Materials:
-
Labeled protein sample
-
Bradford Reagent (Coomassie Brilliant Blue G-250)
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplate
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards of known concentrations.
-
Sample Preparation: Add the protein standards and the labeled protein samples to separate cuvettes or wells.
-
Reaction: Add the Bradford reagent to each cuvette/well and mix.
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Measurement: Measure the absorbance at 595 nm.
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the protein concentration of the labeled sample from the standard curve.
-
-
DOL Calculation: Use the determined protein concentration and the dye concentration (from A_max) to calculate the DOL.
Workflow for Protein Concentration Determination using Bradford Assay
Caption: Workflow for protein concentration using the Bradford assay.
Conclusion
The selection of a spectrophotometric assay for determining the degree of protein labeling requires careful consideration of the properties of both the protein and the conjugated label. The direct absorbance method at 280 nm is a straightforward and widely used technique, but it is crucial to account for the absorbance of the label at this wavelength by applying a correction factor. Colorimetric assays such as the BCA and Bradford assays offer higher sensitivity but are more susceptible to interferences from the fluorescent labels themselves and other components in the sample buffer. For accurate and reliable DOL determination, it is recommended to validate the chosen protein quantification method for your specific labeled protein, potentially by comparing results with an orthogonal method if available. By understanding the principles, advantages, and limitations of each assay, researchers can make an informed decision to ensure the quality and consistency of their protein labeling experiments.
References
- 1. go.zageno.com [go.zageno.com]
- 2. repligen.com [repligen.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 5. BCA Assay and Lowry Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. opentrons.com [opentrons.com]
- 7. The effect of fluorescent labels on protein sorption in polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradford protein assay | Abcam [abcam.com]
- 9. absbio.com [absbio.com]
- 10. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Isothiocyanate vs. NHS-Ester Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique for creating probes, diagnostics, and therapeutics. Among the various methods for labeling primary amines, isothiocyanate and N-hydroxysuccinimide (NHS) ester chemistries are two of the most established and widely utilized. The choice between these two functional groups is critical as it dictates the reaction conditions, efficiency, and ultimately, the stability of the resulting bioconjugate. This guide provides an objective, data-driven comparison to facilitate the selection of the optimal chemistry for your specific application.
Executive Summary: Key Differences at a Glance
| Feature | Isothiocyanate | NHS-Ester |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimidyl ester |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Thiourea (-NH-CS-NH-) | Amide (-CO-NH-) |
| Optimal Reaction pH | 9.0 - 11.0[1] | 7.2 - 8.5[1] |
| Reaction Speed | Generally slower | Fast (minutes to a few hours)[1] |
| Bond Stability | Reasonably stable | Highly stable[1] |
| Primary Side Reaction | Reaction with thiols (at lower pH) | Hydrolysis of the ester |
| Selectivity | pH-dependent; can react with thiols at neutral pH | High for primary amines |
Reaction Mechanisms and Chemical Properties
Isothiocyanates react with the unprotonated form of primary amines to form a stable thiourea linkage. This reaction is favored under alkaline conditions, typically between pH 9.0 and 11.0, to ensure the amine is sufficiently nucleophilic.[1][2]
In contrast, NHS-esters react with primary amines via nucleophilic acyl substitution to yield a highly stable amide bond, with N-hydroxysuccinimide released as a byproduct.[3] This reaction is most efficient in a slightly alkaline environment, with an optimal pH range of 7.2 to 8.5.[1] A significant consideration for NHS-esters is their susceptibility to hydrolysis, a competing reaction with water that increases with pH and can reduce conjugation efficiency.[4][5]
dot
Caption: Reaction schemes for isothiocyanate and NHS-ester chemistries.
Quantitative Data Comparison
While direct, side-by-side kinetic and stability data under identical conditions are limited in the literature, the following tables summarize key quantitative parameters to guide reagent selection.
Table 1: Reaction Conditions and Kinetics
| Parameter | Isothiocyanate | NHS-Ester |
| Optimal pH | 9.0 - 11.0[1] | 7.2 - 8.5[1] |
| Typical Reaction Time | 2 - 8 hours | 30 - 120 minutes[6] |
| Molar Excess of Reagent | 10-20 fold | 5-20 fold |
Table 2: Stability of Resulting Conjugate and Reagent
| Parameter | Isothiocyanate | NHS-Ester |
| Bond Type | Thiourea | Amide |
| Bond Stability | The thiourea linkage is reasonably stable in aqueous media but can be less hydrolytically stable compared to an amide bond, particularly at non-optimal pH.[3] | The amide bond is exceptionally stable under physiological conditions, with an estimated half-life of up to 1000 years at pH 7.[3][7] |
| Reagent Hydrolysis Half-life | Generally less prone to hydrolysis than NHS-esters. | Highly susceptible to hydrolysis, which increases with pH. The half-life can be as short as 10 minutes at pH 8.6.[4][5] |
Table 3: Influence of pH on NHS-Ester Hydrolysis
The following data illustrates the significant impact of pH on the stability of NHS-esters.
| pH | Half-life of Hydrolysis |
| 7.0 (0°C) | 4 - 5 hours[4][5] |
| 8.6 (4°C) | 10 minutes[4][5] |
| 9.0 | < 9 minutes[8] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible bioconjugation. Below are generalized protocols for labeling proteins with isothiocyanates and NHS-esters.
Protocol 1: Protein Labeling with an Isothiocyanate (e.g., FITC)
Objective: To fluorescently label a protein with Fluorescein Isothiocyanate (FITC).
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5).
-
FITC (Fluorescein isothiocyanate).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5) to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved FITC to the protein solution. Incubate the reaction for 2-8 hours at room temperature, protected from light, with gentle stirring.
-
Quenching (Optional): Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted FITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry.
Protocol 2: General Protein Labeling with an NHS-Ester
Objective: To label a protein with a molecule containing an NHS-ester functional group.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).
-
NHS-ester reagent.
-
Anhydrous DMSO or DMF (for water-insoluble NHS-esters).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the initial buffer contains amines, perform a buffer exchange.
-
NHS-Ester Solution Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF (or the reaction buffer for water-soluble sulfo-NHS esters).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 4-12 hours at 4°C, protected from light if the label is light-sensitive.[9]
-
Quenching: Add a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Purify the conjugate from excess, unreacted label and byproducts using a suitable method such as size-exclusion chromatography.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
Visualization of Experimental Workflow and Decision Logic
dot
Caption: A generalized workflow for bioconjugation experiments.
dot
Caption: Decision guide for selecting between isothiocyanate and NHS-ester.
Conclusion
Both isothiocyanates and NHS-esters are powerful tools for the bioconjugation of primary amines. NHS-esters are often favored due to their rapid reaction rates and the exceptional stability of the resulting amide bond.[1] However, their susceptibility to hydrolysis necessitates careful control of reaction conditions, particularly pH. Isothiocyanates offer an alternative that forms a stable thiourea linkage and may be less prone to hydrolysis, but they require a higher pH for optimal reactivity with amines and can exhibit cross-reactivity with thiols at lower pH values. Ultimately, the choice between isothiocyanate and NHS-ester chemistry should be guided by the specific requirements of the application, including the pH sensitivity of the biomolecule, the desired stability of the final conjugate, and the potential for off-target reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. biotium.com [biotium.com]
Assessing the Impact of Protein Labeling on Function: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the covalent attachment of a label to a protein is an indispensable tool for elucidating its function, interactions, and localization. However, the very act of labeling can introduce structural perturbations that may alter the protein's biological activity, leading to misleading experimental outcomes. Therefore, it is crucial to empirically validate the functional integrity of a labeled protein.
This guide provides a comparative overview of key functional assays to assess the impact of labeling on protein activity. It includes detailed experimental protocols, quantitative data comparing labeled and unlabeled proteins where available, and visualizations to clarify complex biological pathways and experimental workflows.
Enzyme Kinetic Assays: Quantifying Catalytic Activity
For proteins with enzymatic activity, a direct comparison of kinetic parameters between the labeled and unlabeled protein is the most definitive method to assess the impact of the label. The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are key indicators of enzyme efficiency and substrate affinity.[1][2] A significant change in these parameters upon labeling suggests that the label may be interfering with the enzyme's active site or conformational dynamics.
Comparative Data: Labeled vs. Unlabeled Enzymes
While comprehensive studies directly comparing a wide range of labels on the same enzyme are sparse, the available data indicates that the effect of a label is highly dependent on the label itself, its attachment site, and the enzyme . It is a critical experimental control to compare the kinetics of a labeled protein to its unlabeled counterpart.[3]
| Protein/Enzyme | Label | Assay Type | Parameter | Unlabeled Value | Labeled Value | % Change | Reference |
| Organic Anion-Transporting Polypeptide (mOATP1B2) | Tritium ([³H]) | Substrate Uptake | K_m (Estrone-3-sulfate) | 242 ± 23 µM | N/A (Substrate is labeled) | N/A | [4] |
| Organic Anion-Transporting Polypeptide (rOATP1B2) | Tritium ([³H]) | Substrate Uptake | K_m (Estrone-3-sulfate) | 90 ± 11 µM | N/A (Substrate is labeled) | N/A | [4] |
| DNA Polymerase BI | Cyanine3 (Cy3) | Primer Extension | Activity | Identical | Identical | 0% | [5] |
Note: The data for OATP1B2 reflects the use of a labeled substrate to determine the kinetic parameters of the unlabeled protein. This is a common approach in transport assays. The DNA polymerase example demonstrates a case where labeling had no discernible impact on activity.
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
This protocol provides a general framework for determining the K_m and V_max of an enzyme.[6]
Materials:
-
Purified enzyme (labeled and unlabeled)
-
Substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare a series of substrate concentrations: Create a range of substrate dilutions in the assay buffer. The concentrations should typically span from 0.1 to 10 times the expected K_m.
-
Set up the reaction mixture: In a cuvette or microplate well, combine the assay buffer and a specific substrate concentration.
-
Equilibrate the temperature: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction: Add a fixed, non-limiting concentration of the enzyme to the reaction mixture and mix immediately.
-
Measure the initial reaction rate (V₀): Monitor the change in absorbance over a short period of time using a spectrophotometer at a wavelength where the product absorbs light. The initial linear portion of the absorbance vs. time curve represents the initial velocity.
-
Repeat for all substrate concentrations: Perform steps 2-5 for each substrate concentration.
-
Analyze the data: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression to determine V_max and K_m. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[6]
-
Compare labeled vs. unlabeled enzyme: Repeat the entire procedure for the labeled enzyme and compare the resulting K_m and V_max values to those of the unlabeled enzyme.
Workflow for a typical spectrophotometric enzyme kinetic assay.
Ligand Binding Assays: Assessing Affinity and Specificity
For proteins that function by binding to other molecules (e.g., receptors, antibodies), it is essential to determine if labeling alters their binding affinity. Fluorescence Polarization (FP) is a powerful, homogeneous technique to measure binding events in solution.[7] It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger, unlabeled protein, the tumbling rate slows, and the polarization of the emitted light increases.
Comparative Data: Labeled vs. Unlabeled Ligand/Protein Binding
The dissociation constant (K_d) is a key parameter for quantifying binding affinity. A lower K_d indicates a higher binding affinity. Labeling can indeed affect the K_d value.[7][8]
| Interacting Partners | Label | Assay Type | Parameter | Unlabeled K_d | Labeled K_d | Fold Change | Reference |
| ERK2-mEGFP & RSK2-HaloTag-TMR | mEGFP & TMR | FCCS | in vivo K_d | N/A | 0.63 µM | N/A | [8] |
| Lectin (WGA) & Cell Surface Glycoproteins | TMR (positively charged) | SPRi | K_D1 | 1.15 µM | 0.45 µM | 0.39 | [9] |
| Lectin (WGA) & Cell Surface Glycoproteins | FITC (negatively charged) | SPRi | K_D1 | 1.15 µM | 1.25 µM | 1.09 | [9] |
Note: The ERK2/RSK2 data represents an in vivo measurement where both interacting partners are labeled. The Lectin data demonstrates how different fluorescent labels on the same protein can have varying effects on binding affinity.
Experimental Protocol: Fluorescence Polarization Binding Assay
This protocol outlines the steps for determining the K_d of a protein-ligand interaction using FP.
Materials:
-
Purified unlabeled protein
-
Fluorescently labeled ligand
-
Assay buffer
-
Fluorescence polarization plate reader
-
Black, low-volume microplates (e.g., 384-well)
Procedure:
-
Determine the optimal concentration of the fluorescently labeled ligand: Perform a serial dilution of the labeled ligand and measure the fluorescence intensity. Choose the lowest concentration that gives a stable and robust signal (typically 3-5 fold above background).
-
Perform the binding assay:
-
In a microplate, add a fixed concentration of the fluorescently labeled ligand to each well.
-
Add a serial dilution of the unlabeled protein to the wells.
-
Include control wells with only the labeled ligand (for minimum polarization) and wells with the labeled ligand and the highest concentration of protein (for maximum polarization).
-
-
Incubate: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes, but may need optimization).
-
Measure fluorescence polarization: Use a plate reader equipped with the appropriate excitation and emission filters to measure the fluorescence polarization in millipolarization units (mP).
-
Data Analysis:
-
Plot the change in fluorescence polarization (ΔmP) as a function of the protein concentration.
-
Fit the data to a one-site binding model using non-linear regression to determine the K_d.
-
-
Competition Assay (to validate labeled protein function): To assess a labeled protein, a competition assay can be performed where a fixed concentration of labeled ligand and labeled protein are competed with increasing concentrations of the unlabeled protein.
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. betalifesci.com [betalifesci.com]
- 4. Insights into Transport Function of the Murine Organic Anion-Transporting Polypeptide OATP1B2 by Comparison with Its Rat and Human Orthologues [mdpi.com]
- 5. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. bioagilytix.com [bioagilytix.com]
Stability comparison of thiourea vs. amide bonds in protein conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The covalent linkage of molecules to proteins is a cornerstone of modern biotherapeutics, enabling the development of targeted therapies, diagnostics, and research tools. The choice of chemical linkage is critical, directly influencing the stability, efficacy, and safety of the resulting protein conjugate. This guide provides an objective, data-driven comparison of two common linkages: the thiourea bond, formed from the reaction of an isothiocyanate with an amine, and the amide bond, created by the acylation of an amine.
At a Glance: Key Stability Differences
| Feature | Thiourea Bond | Amide Bond |
| Formation Chemistry | Reaction of an isothiocyanate with a primary amine. | Acylation of a primary amine, typically via an activated ester (e.g., NHS ester). |
| Chemical Stability | Generally considered stable in aqueous solutions. However, studies have shown potential instability in vivo, leading to premature cleavage. | Exceptionally stable due to resonance stabilization. Hydrolysis requires harsh conditions (e.g., strong acid/base, high temperatures) or enzymatic catalysis. |
| Enzymatic Stability | Susceptibility to enzymatic degradation in vivo has been suggested as a mechanism for instability, though specific enzymes are not well-characterized. | As the native peptide bond, it can be cleaved by proteases if the surrounding amino acid sequence is a recognized substrate. Otherwise, it is enzymatically stable. |
| In Vivo Fate | Can lead to premature release of the conjugated molecule, potentially causing off-target effects and reduced efficacy.[1] | Generally very stable in circulation, contributing to a longer half-life of the intact conjugate. |
Quantitative Stability Data
Direct, side-by-side quantitative comparisons of thiourea and amide bond stability across a wide range of protein conjugates are limited in publicly available literature. However, studies on specific applications, such as radiopharmaceuticals, provide compelling evidence of the superior stability of amide linkages in a physiological environment.
One study directly compared the in vitro and in vivo stability of radiolabeled bioconjugates linked by either a thiourea or an amide bond. The results demonstrated a significant improvement in stability when the thiourea linkage was replaced with an amide bond.[1]
Table 1: Illustrative in vivo Stability Comparison of a Radiopharmaceutical Conjugate
| Linkage Type | Timepoint | % Intact Conjugate in Blood | Key Observation |
| Thiourea | 1 hour post-injection | Significantly lower | Rapid clearance of the intact conjugate, suggesting in vivo instability.[1] |
| Amide | 1 hour post-injection | Significantly higher | Markedly improved stability and retention in circulation.[1] |
This table is a qualitative representation based on findings that showed significantly improved in vivo stability with amide bonds compared to thiourea bonds in radiopharmaceuticals.[1]
Experimental Protocols
To rigorously compare the stability of protein conjugates with thiourea versus amide bonds, a standardized in vitro plasma stability assay is essential.
Protocol: Comparative in vitro Plasma Stability Assay
Objective: To determine and compare the rate of degradation of a thiourea-linked and an amide-linked protein conjugate in plasma.
Materials:
-
Purified thiourea-linked protein conjugate
-
Purified amide-linked protein conjugate
-
Human or mouse plasma (or serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), ice-cold
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with a suitable column (e.g., C4 or C8)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of both the thiourea- and amide-linked conjugates in PBS at a concentration of 1 mg/mL.
-
Spike each conjugate into separate aliquots of pre-warmed plasma to a final concentration of 0.1 mg/mL.
-
Prepare control samples by diluting each conjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate all plasma and PBS samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample. The t=0 sample should be processed immediately after mixing.
-
-
Protein Precipitation:
-
To the plasma aliquots, add three volumes of ice-cold acetonitrile to precipitate plasma proteins and quench the reaction.
-
Vortex briefly and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the conjugate and any degradation products.
-
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system.
-
Use a suitable chromatographic gradient to separate the intact conjugate from potential degradation products.
-
Analyze the eluent by mass spectrometry to identify and quantify the intact conjugate.
-
-
Data Analysis:
-
Determine the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time for both the thiourea- and amide-linked conjugates to compare their stability profiles and calculate their respective half-lives (t½) in plasma.
-
Visualizing the Chemistry and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical bond formation, a typical experimental workflow for stability comparison, and the impact of linker stability on intracellular signaling pathways of antibody-drug conjugates (ADCs).
Caption: Formation of stable amide and thiourea linkages in protein conjugates.
Caption: Experimental workflow for comparing the plasma stability of protein conjugates.
Caption: Linker stability dictates the fate and efficacy of antibody-drug conjugates.
Conclusion: Amide Bonds Offer Superior Stability for In Vivo Applications
For applications requiring high stability and prolonged circulation half-life, the chemically robust amide bond is the superior choice for protein conjugation. While thiourea linkages can be suitable for certain in vitro applications, their potential for instability in vivo presents a significant risk for therapeutic development, potentially leading to reduced efficacy and increased off-target toxicity.[1] The selection of the appropriate linkage chemistry is a critical decision that must be guided by the specific stability requirements of the intended application. The experimental protocols and comparative data presented in this guide provide a framework for making an informed choice between these two important conjugation strategies.
References
Safety Operating Guide
Proper Disposal of Ethyl 4-isothiocyanatobenzoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Ethyl 4-isothiocyanatobenzoate are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe disposal, in line with established safety protocols. Adherence to these procedures is vital to mitigate risks associated with this chemical's hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure. All handling and preparation for disposal should occur in a well-ventilated chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile gloves are recommended. |
| Eye Protection | Safety glasses or chemical safety goggles must be worn.[1][3][4] |
| Lab Coat | A standard laboratory coat is necessary to protect from spills.[1][4] |
| Face Protection | A face shield may be required for splash hazards.[1] |
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][5] Therefore, avoiding direct contact and inhalation is paramount.
Step-by-Step Disposal Plan
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures the chemical is managed in an environmentally safe and compliant manner. Under no circumstances should this organic substance be poured down the drain. [2]
Experimental Protocols for Spill Management
In the event of a small spill, immediate and proper cleanup is essential to prevent exposure and further contamination.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[1]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste.[6][7]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[1]
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidental reactions.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like acids, bases, or reducing agents.[2][6] Keep the chemical in its original container if possible.
-
Waste Container: Store the waste in a dedicated, properly labeled hazardous waste container. The container must be in good condition, free from leaks, and have a secure cap.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[2] Include the approximate quantity and date.
-
Storage: Store the sealed and labeled container in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[2][4][6] The chemical should be stored locked up.[1][4]
Arranging for Final Disposal
-
Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Provide Information: Furnish them with the details of the chemical waste, including the Safety Data Sheet (SDS) if requested.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.nl [fishersci.nl]
Personal protective equipment for handling Ethyl 4-isothiocyanatobenzoate
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling reactive chemical compounds like Ethyl 4-isothiocyanatobenzoate. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.
Chemical Identity and Hazards:
This compound is a chemical compound with the molecular formula C10H9NO2S.[1] It is classified as hazardous and requires careful handling to avoid adverse health effects. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety goggles and/or face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5] A face shield may be required for splash hazards.[3][6] |
| Skin | Chemical-resistant gloves and a lab coat | Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and a lab coat to prevent skin contact.[4][6] Flame-retardant and antistatic protective clothing is also advised.[3][6] |
| Respiratory | NIOSH/MSHA approved respirator | Required when vapors, aerosols, or dust are generated.[6] Use a respirator with an appropriate filter, such as a type ABEK (EN14387) filter.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound. All procedures involving this substance must be conducted in a well-ventilated chemical fume hood.[5][6]
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[6]
-
Ensure the chemical fume hood is operational and certified.
-
Gather and inspect all necessary PPE for integrity.
-
Prepare all necessary equipment and reagents.
-
Have an emergency plan and ensure access to an eyewash station and safety shower.[4][5]
2. Handling:
-
Work within the certified chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Use non-sparking tools and ground/bond containers when transferring material to prevent static discharge.[3][5]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[2][3][4]
-
Clean the work area thoroughly.
-
Remove and properly decontaminate or dispose of contaminated PPE.[3][4]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Seek immediate medical attention.[4] |
| Inhalation | Remove to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Do NOT use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[7] |
| Spill | Evacuate the area and eliminate all ignition sources.[3] Wear appropriate PPE, including respiratory protection.[3] Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[2][3] Collect the absorbed material into a suitable, labeled container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, bases, alcohols, or amines.[7][10]
-
Store in a dedicated, properly labeled hazardous waste container that is in good condition with a secure cap.[10]
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[10]
-
Include the approximate quantity of waste.[10]
3. Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[10]
-
This area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[7][10]
4. Disposal:
-
Dispose of the chemical waste through a licensed waste disposal company.[10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Under no circumstances should this chemical be poured down the drain.[10]
-
Dispose of heavily contaminated materials (e.g., gloves, paper towels) in a sealed, sturdy plastic bag or container and treat as hazardous waste.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
